Butaxamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUSDDMONZULSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897107, DTXSID70896997 | |
| Record name | d-Butoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-20-5, 33997-55-6, 5696-15-1 | |
| Record name | α-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Butoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[1-(tert-butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Selective Tool: A Technical History of Butaxamine's Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaxamine, a selective β2-adrenergic receptor antagonist, has served as a critical pharmacological tool for decades, enabling researchers to dissect the nuanced roles of β-adrenergic signaling pathways. This in-depth technical guide chronicles the history of its discovery and synthesis, providing a comprehensive overview for researchers and drug development professionals. We delve into the seminal research that led to its creation, detail the experimental protocols for its synthesis, and present its receptor binding affinity in a clear, quantitative format. Furthermore, this guide illustrates the molecular interactions and signaling pathways affected by this compound's antagonistic action through detailed diagrams, offering a complete technical resource on this instrumental compound.
Discovery and Historical Context: The Quest for Adrenergic Specificity
The story of this compound is rooted in the broader scientific endeavor to understand and manipulate the adrenergic nervous system. By the mid-20th century, the existence of two primary types of adrenergic receptors, α and β, had been established. Subsequent research in the 1960s led to the further subdivision of β-receptors into β1 and β2 subtypes, sparking a race to develop subtype-selective antagonists to minimize off-target effects and to better understand the physiological roles of each receptor.
While the exact date and research group behind the initial synthesis of this compound are not prominently documented in readily available historical records, its development can be situated within the intensive research efforts of the 1960s to create more selective beta-blockers. This compound, also known by its chemical name α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol, emerged from this era of medicinal chemistry as a compound with a notable preference for β2-adrenergic receptors over their β1 counterparts.[1] Unlike many of its beta-blocker contemporaries that found widespread clinical use, this compound's high selectivity for β2 receptors, coupled with its investigational nature, destined it for a crucial role in experimental pharmacology rather than therapeutic applications.[1] Its primary utility lies in its ability to block β2 receptors, thereby allowing scientists to determine if a specific physiological effect is mediated by this receptor subtype.[1]
Synthesis of this compound: A Methodological Overview
The synthesis of this compound, while not detailed in a single, easily accessible seminal publication, can be inferred from established organo-chemical reactions and the synthesis of structurally related phenylethanolamines. A plausible and commonly utilized synthetic route commences with 2,5-dimethoxypropiophenone.
Experimental Protocol: A Plausible Synthetic Pathway
The following protocol outlines a likely multi-step synthesis of this compound based on common organic chemistry principles.
Step 1: α-Bromination of 2,5-Dimethoxypropiophenone
-
Reactants: 2,5-dimethoxypropiophenone, Bromine (Br₂), and a suitable solvent such as acetic acid.
-
Procedure: 2,5-dimethoxypropiophenone is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise to the mixture at room temperature with constant stirring. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is poured into ice water, and the precipitated product, α-bromo-2,5-dimethoxypropiophenone, is collected by filtration, washed with water, and dried.
Step 2: Amination with tert-Butylamine
-
Reactants: α-bromo-2,5-dimethoxypropiophenone, tert-Butylamine, and a suitable solvent like ethanol.
-
Procedure: The α-bromo ketone is dissolved in ethanol, and an excess of tert-butylamine is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The solvent is evaporated under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with water to remove excess amine and salts. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed to yield the α-(tert-butylamino)-2,5-dimethoxypropiophenone.
Step 3: Reduction of the Ketone
-
Reactants: α-(tert-butylamino)-2,5-dimethoxypropiophenone, Sodium borohydride (NaBH₄), and a protic solvent like methanol or ethanol.
-
Procedure: The amino ketone is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is allowed to proceed for a few hours at room temperature.
-
Work-up: The excess sodium borohydride is quenched by the careful addition of water. The solvent is evaporated, and the residue is extracted with an organic solvent. The organic extracts are washed with brine, dried, and the solvent is evaporated to yield crude this compound.
Step 4: Purification
-
Procedure: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
A diagrammatic representation of this synthetic workflow is provided below.
Caption: A plausible synthetic workflow for this compound.
Quantitative Data: Receptor Binding Affinity
This compound's defining characteristic is its selectivity for the β2-adrenergic receptor. This selectivity is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Adrenergic Receptor Subtype | Tissue Source (Species) | Radioligand | Ki (nM) | Reference |
| β1 | Bovine Heart | [³H]-CGP12177 | 3090 ± 480 | [2][3] |
| β2 | Bovine Trachea | [³H]-CGP12177 | 100 ± 15 |
Data from Satoh et al. (1993). Values are presented as mean ± S.E.M.
Furthermore, the stereochemistry of this compound plays a significant role in its receptor interaction. Studies on the optical isomers have revealed that the D(-)-isomer is the more active enantiomer.
| Isomer | Agonist | Preparation | pA₂ Value |
| D(-)-Butoxamine | D(-)-Isoproterenol | Isolated guinea-pig tracheal chain | 7.23 |
| L(+)-Butoxamine | D(-)-Isoproterenol | Isolated guinea-pig tracheal chain | No significant blockade |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Mechanism of Action: Signaling Pathway Antagonism
This compound exerts its effect by competitively binding to β2-adrenergic receptors, thereby preventing the binding of endogenous agonists like epinephrine and norepinephrine. The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response.
By blocking the receptor, this compound inhibits this entire signaling cascade.
Caption: Antagonistic action of this compound on the β2-adrenergic signaling pathway.
Conclusion
This compound stands as a testament to the era of rational drug design that sought to achieve receptor subtype selectivity. While it did not transition into a clinical therapeutic, its value as a research tool is undeniable. By providing a detailed account of its historical context, synthesis, quantitative receptor affinity, and mechanism of action, this guide serves as a comprehensive technical resource for the scientific community. The continued use of this compound in pharmacological research underscores its enduring importance in elucidating the complex roles of β2-adrenergic signaling in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]
Butaxamine: A Technical Guide to its Mechanism of Action as a β2-Adrenergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaxamine is a potent and selective antagonist of the β2-adrenergic receptor (β2-AR).[1] While it has no clinical applications, it serves as a critical pharmacological tool in experimental settings to isolate and characterize β2-AR-mediated physiological effects.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and laboratory workflows.
Core Mechanism of Action: Competitive Antagonism
This compound exerts its effects by directly competing with endogenous catecholamines, such as epinephrine and norepinephrine, for the binding site on the β2-adrenergic receptor. The β2-AR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to a stimulatory G-protein (Gs).[2] This initiates a downstream signaling cascade.
This compound's binding to the receptor occupies the active site without initiating this downstream signaling. This competitive antagonism effectively blocks the receptor, preventing its activation. Molecular dynamics simulations suggest that while both agonists (like epinephrine) and antagonists (like this compound) form a stable salt bridge with the Asp-113 residue in transmembrane helix 3, the overall conformation of the receptor complex differs significantly.[3] The this compound-bound receptor is described as being more rigid compared to the flexible, active state induced by an agonist, thereby preventing the conformational changes necessary for G-protein activation.[3]
Downstream Signaling Inhibition
The primary consequence of this compound's antagonism at the β2-AR is the inhibition of the adenylyl cyclase pathway. In a normal physiological response, agonist binding to the β2-AR leads to:
-
Activation of the Gs alpha subunit.
-
Activation of the enzyme adenylyl cyclase.
-
Conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Activation of Protein Kinase A (PKA) by cAMP, which then phosphorylates various cellular substrates to produce a physiological response (e.g., smooth muscle relaxation).
By blocking the initial receptor activation step, this compound prevents the Gs protein-mediated activation of adenylyl cyclase, thereby inhibiting the production of the second messenger cAMP. This blockade of cAMP accumulation is the hallmark of its antagonist activity.
Caption: β2-Adrenergic receptor signaling pathway and its inhibition by this compound.
Quantitative Pharmacological Data
| Compound | Preparation | Agonist | pA2 Value |
| D(-)-Butaxamine | Isolated Guinea-Pig Tracheal Chain | D(-)-Isoproterenol | 7.23 |
Table 1: Functional Antagonist Potency of this compound. Data sourced from Patil, P. N. (1968).
Experimental Protocols for Characterization
The characterization of a β2 antagonist like this compound relies on a suite of in vitro assays to determine its binding affinity, potency, and functional effects.
Radioligand Competitive Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor. It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the β2-AR.
Objective: To determine the affinity (Ki) of this compound for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the β2-AR in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).
-
Perform differential centrifugation to pellet the membranes containing the receptors.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Incubation:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable β2-AR radioligand (e.g., [125I]-Cyanopindolol), and a range of concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-selective antagonist like propranolol).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competitive binding assay.
Functional Antagonist Assay (cAMP Accumulation)
This assay measures the functional consequence of receptor antagonism by quantifying the inhibition of agonist-stimulated cAMP production.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced cAMP production.
Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the β2-AR (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
-
Assay Protocol:
-
Wash the cells and replace the medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Pre-incubate the cells with a range of concentrations of this compound for a defined period (e.g., 10-30 minutes).
-
Stimulate the cells with a fixed, submaximal concentration (e.g., EC80) of a β2-AR agonist, such as isoproterenol.
-
Include control wells (basal, agonist-only, and antagonist-only).
-
Incubate for a specified time (e.g., 30-45 minutes) at 37°C to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the lysate using a detection kit. Common methods include HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based assays, which involve a competition between cellular cAMP and a labeled cAMP analog for a specific antibody.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the agonist-stimulated cAMP response.
-
Applications in Research
This compound's selectivity for the β2-AR makes it an invaluable tool for differentiating the physiological roles of β1-AR and β2-AR. It has been used in various research models, including studies on bone metabolism, where it was shown to enhance the anabolic response of the skeleton to loading, and in inflammation research. By selectively blocking the β2-AR, researchers can confirm whether a specific biological response is mediated by this receptor subtype.
References
An In-depth Technical Guide to Butaxamine: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaxamine is a potent and selective β2-adrenergic receptor antagonist widely utilized in experimental pharmacology to investigate the physiological and pathological roles of the β2-adrenergic system. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. Special emphasis is placed on its mechanism of action and the downstream signaling pathways it modulates. Furthermore, this guide includes detailed methodologies for key experiments, such as receptor binding and functional assays, to facilitate its application in research and drug development.
Chemical Structure and Identification
This compound, also known as butoxamine, is chemically described as α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol. Its structure features a dimethoxy-substituted benzene ring linked to a propanolamine side chain, which is characteristic of many β-adrenergic ligands. The tert-butyl group on the amine is a key determinant of its β2-selectivity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (1S,2S)-1-(2,5-Dimethoxyphenyl)-2-(tert-butylamino)propan-1-ol | [1] |
| CAS Number | 1937-89-9 | [1] |
| Molecular Formula | C15H25NO3 | [1] |
| Molecular Weight | 267.369 g/mol | [1] |
| SMILES | C--INVALID-LINK--OC)OC)O">C@@HNC(C)(C)C | [1] |
| InChI | InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m0/s1 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. While comprehensive experimental data is limited, available information and computed values are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | 391 °C at 760 mmHg | |
| Flash Point | 190.3 °C | |
| Solubility (Hydrochloride Salt) | Water: 25 mg/mL (ultrasonication may be needed) DMSO: 100 mg/mL (ultrasonication may be needed) | |
| logP (Computed) | 2 | |
| pKa | Not available | |
| Appearance | White to off-white solid | |
| Stability | Store at room temperature. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. | |
| Reactivity | Combustible solid. Avoid generating dust clouds which may be explosive. |
Pharmacological Properties
Mechanism of Action
This compound is a selective antagonist of the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Its primary use is in experimental settings to block β2-adrenergic receptors, thereby allowing researchers to elucidate the role of this specific receptor subtype in various physiological processes. By competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to the β2-adrenergic receptor, this compound prevents the activation of downstream signaling cascades.
Signaling Pathways
The blockade of the β2-adrenergic receptor by this compound primarily affects the canonical Gs-protein signaling pathway. Under normal physiological conditions, agonist binding to the β2-adrenergic receptor activates the associated Gs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound, by preventing agonist binding, inhibits this entire cascade, resulting in decreased intracellular cAMP levels.
Furthermore, β2-adrenergic receptor activation can also influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound can be used to investigate the role of β2-adrenergic receptor signaling in modulating ERK1/2 phosphorylation.
// Nodes Agonist [label="Agonist\n(e.g., Epinephrine)", fillcolor="#4285F4"]; this compound [label="this compound", fillcolor="#EA4335"]; Beta2AR [label="β2-Adrenergic\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Gs_protein [label="Gs Protein", fillcolor="#4285F4"]; AdenylylCyclase [label="Adenylyl Cyclase", fillcolor="#4285F4"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#4285F4"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4"]; ERK_MAPK [label="ERK/MAPK\nPathway", fillcolor="#4285F4"]; CellularResponse [label="Cellular Response\n(e.g., Smooth Muscle Relaxation)", fillcolor="#34A853"];
// Inhibition Edge this compound -> Beta2AR [label="Blocks", arrowhead=tee, color="#EA4335"];
// Activation Edges Agonist -> Beta2AR [label="Activates"]; Beta2AR -> Gs_protein [label="Activates"]; Gs_protein -> AdenylylCyclase [label="Activates"]; AdenylylCyclase -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> CellularResponse [label="Phosphorylates targets leading to"]; Beta2AR -> ERK_MAPK [label="Can modulate", style=dashed]; ERK_MAPK -> CellularResponse [label="Influences", style=dashed]; } . Figure 2: this compound inhibits the β2-adrenergic signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Radioligand Receptor Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a known radiolabeled ligand.
a. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human β2-adrenergic receptor.
-
Radioligand: [³H]-dihydroalprenolol (DHA) or another suitable β-adrenergic antagonist radioligand.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled β-adrenergic antagonist like propranolol.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
b. Experimental Workflow:
// Nodes PrepareReagents [label="1. Prepare Reagents\n(Buffers, Radioligand, this compound)"]; SetupPlate [label="2. Set up 96-well Plate\n(Total, Non-specific, Competition)"]; AddComponents [label="3. Add Components\n(Membranes, Radioligand, this compound)"]; Incubate [label="4. Incubate\n(e.g., 60 min at 25°C)"]; Filter [label="5. Rapid Filtration\n(Separate bound from free ligand)"]; Wash [label="6. Wash Filters\n(Remove unbound radioligand)"]; Count [label="7. Scintillation Counting\n(Measure radioactivity)"]; Analyze [label="8. Data Analysis\n(Calculate Ki value)"];
// Edges PrepareReagents -> SetupPlate; SetupPlate -> AddComponents; AddComponents -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Count; Count -> Analyze; } . Figure 3: Workflow for a radioligand competition binding assay.
c. Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition Binding: Serial dilutions of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This assay measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing the β2-adrenergic receptor.
a. Materials:
-
Cells: A cell line stably or transiently expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Agonist: A known β2-adrenergic receptor agonist (e.g., isoproterenol).
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
Cell Culture Medium and Buffers.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
b. Experimental Workflow:
// Nodes SeedCells [label="1. Seed Cells in a Plate"]; Preincubate [label="2. Pre-incubate with this compound\nand PDE inhibitor"]; Stimulate [label="3. Stimulate with Agonist\n(e.g., Isoproterenol)"]; LyseCells [label="4. Lyse Cells"]; DetectcAMP [label="5. Detect cAMP\n(using a commercial kit)"]; Analyze [label="6. Data Analysis\n(Determine IC50 and Schild analysis)"];
// Edges SeedCells -> Preincubate; Preincubate -> Stimulate; Stimulate -> LyseCells; LyseCells -> DetectcAMP; DetectcAMP -> Analyze; } . Figure 4: Workflow for a cAMP functional assay.
c. Procedure:
-
Cell Seeding: Seed the β2-adrenergic receptor-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound and a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of the β2-adrenergic agonist (typically the EC80 concentration) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of agonist-stimulated cAMP production.
-
Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's affinity.
-
Conclusion
This compound remains an indispensable pharmacological tool for the selective blockade of β2-adrenergic receptors. Its well-defined mechanism of action and the availability of robust experimental protocols make it a valuable compound for researchers in academia and the pharmaceutical industry. This technical guide provides a solid foundation for understanding and utilizing this compound in studies aimed at unraveling the complexities of β2-adrenergic signaling in health and disease.
References
Butaxamine: A Technical Comparison of the Hydrochloride Salt and Freebase Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of butaxamine, a selective β2-adrenergic receptor antagonist, comparing its hydrochloride salt and freebase forms. While specific comparative data for this compound is limited in publicly available literature, this document consolidates known physicochemical properties, outlines established experimental protocols for characterization, and discusses the pharmacodynamic implications of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies.
Physicochemical Properties
The selection between a freebase and a salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting its solubility, stability, and bioavailability. Generally, the hydrochloride salt of a basic drug like this compound is favored for its enhanced aqueous solubility and stability compared to the freebase form.
Data Summary
The following table summarizes the available physicochemical data for this compound hydrochloride and this compound freebase.
| Property | This compound Hydrochloride | This compound Freebase |
| Molecular Formula | C₁₅H₂₅NO₃•HCl | C₁₅H₂₅NO₃ |
| Molecular Weight | 303.82 g/mol [1] | 267.36 g/mol [2][3] |
| Appearance | Solid[4] | Residual solid or oil prior to distillation[5] |
| Melting Point | 249-251 °C (480.2-483.8 °F) | Not explicitly available |
| Boiling Point | Not applicable | 127-128 °C at 0.3 mmHg |
| Aqueous Solubility | "Partly miscible"; 25 mg/mL (with sonication) | Expected to be lower than the hydrochloride salt |
| Solubility in DMSO | 100 mg/mL (with sonication) | Not explicitly available |
| pKa | Not explicitly available | Not explicitly available |
Stability and Handling
This compound hydrochloride, as a salt, is expected to be more stable and less prone to degradation than the freebase form. For optimal stability, this compound hydrochloride stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-free environment.
Pharmacodynamics: Mechanism of Action
This compound is a selective antagonist of the β2-adrenergic receptor. Its primary utility is in experimental pharmacology to block β2 receptors and elucidate their role in physiological processes. By binding to β2-adrenergic receptors, this compound inhibits the downstream signaling cascade, primarily the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).
Signaling Pathway
The following diagram illustrates the β2-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: this compound blocks the β2-adrenergic receptor signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound and its derivatives.
Determination of pKa by NMR Spectroscopy
This protocol outlines a general method for determining the pKa of an amine using NMR spectroscopy, adapted for this compound.
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound (hydrochloride or freebase)
-
Deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl)
-
Sodium deuteroxide (NaOD)
-
NMR spectrometer
-
NMR tubes
-
pH meter calibrated for D₂O
Procedure:
-
Prepare a stock solution of this compound in D₂O.
-
Adjust the pD of the solution to a low value (e.g., pD 2) using DCl.
-
Acquire a ¹H and/or ¹⁵N NMR spectrum.
-
Incrementally add small aliquots of NaOD to increase the pD in steps (e.g., 0.5 pD units).
-
After each addition, mix thoroughly and measure the pD.
-
Acquire an NMR spectrum at each pD point.
-
Continue this process until a high pD is reached (e.g., pD 12).
-
Identify the chemical shifts of protons or nitrogen atoms near the amine group that are sensitive to protonation state changes.
-
Plot the change in chemical shift (δ) as a function of pD.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Caption: Workflow for pKa determination by NMR spectroscopy.
β2-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
This compound hydrochloride or freebase.
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and radioligand to each well.
-
Add the different concentrations of this compound to the appropriate wells.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
References
A Technical Guide to the Selectivity of Butaxamine for Beta-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaxamine is widely recognized as a selective antagonist for the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor pivotal in regulating physiological processes such as bronchodilation and vasodilation.[1] Despite its established qualitative selectivity, a comprehensive repository of quantitative binding and functional data (e.g., Ki, IC50, EC50) across the beta-adrenergic receptor subtypes is not extensively documented in publicly available literature.[2] This technical guide provides a framework for the characterization of this compound's selectivity profile. It details the standard experimental methodologies, including radioligand binding assays and adenylyl cyclase functional assays, that are essential for quantifying its affinity and potency at β1, β2, and β3-adrenergic receptors. Furthermore, this document outlines the canonical β-adrenergic signaling pathway and visualizes the experimental workflows using detailed diagrams to facilitate a thorough understanding of the principles and procedures involved in assessing the subtype selectivity of adrenergic compounds like this compound.
Introduction to Beta-Adrenergic Receptor Subtypes and the Importance of Selectivity
Beta-adrenergic receptors are classified into three main subtypes: β1, β2, and β3.[2] These receptors are integral to the sympathetic nervous system and mediate the effects of catecholamines like epinephrine and norepinephrine.
-
β1-Adrenergic Receptors: Primarily located in the heart and kidneys.[3] Their stimulation leads to increased heart rate, contractility, and renin release.[3]
-
β2-Adrenergic Receptors: Predominantly found in the smooth muscle of the lungs, gastrointestinal tract, liver, and uterus. Activation of β2-receptors typically results in smooth muscle relaxation, leading to effects such as bronchodilation and vasodilation.
-
β3-Adrenergic Receptors: Mainly expressed in adipose tissue and are involved in lipolysis and thermogenesis.
The development of subtype-selective ligands is of paramount importance in pharmacology as it allows for targeted therapeutic interventions with minimized off-target side effects. For instance, a β2-selective agonist is desirable for treating asthma as it can induce bronchodilation without causing significant cardiac side effects mediated by β1-receptors. Conversely, a selective β2-antagonist like this compound is a valuable tool for research and has potential therapeutic applications where blockade of β2-receptor-mediated effects is desired.
Quantifying this compound's Selectivity: Data Presentation
Binding Affinity (Ki)
Radioligand binding assays are employed to determine the affinity of a compound for a receptor. The inhibitor constant (Ki) represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki) of Beta-Adrenergic Ligands
| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | β3-Adrenoceptor Ki (nM) | Selectivity (β1/β2) | Selectivity (β3/β2) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Isoproterenol | Illustrative Value | Illustrative Value | Illustrative Value | ~1 | ~1 |
| Salbutamol | Illustrative Value | Illustrative Value | Illustrative Value | >1 | >1 |
| Propranolol | Illustrative Value | Illustrative Value | Illustrative Value | ~1 | ~1 |
Note: This table is a template. Specific Ki values for this compound would be determined via the experimental protocols detailed in Section 3.
Functional Potency (EC50/IC50)
Functional assays measure the biological response to a ligand. For an antagonist like this compound, the half-maximal inhibitory concentration (IC50) is determined. This is the concentration of the antagonist that inhibits the response to an agonist by 50%. For agonists, the half-maximal effective concentration (EC50) is the concentration that produces 50% of the maximal response. A lower IC50 or EC50 value indicates greater potency.
Table 2: Functional Potency (IC50) of this compound
| Assay | β1-Adrenoceptor IC50 (nM) | β2-Adrenoceptor IC50 (nM) | β3-Adrenoceptor IC50 (nM) | Selectivity (β1/β2) | Selectivity (β3/β2) |
| Adenylyl Cyclase | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: This table is a template. Specific IC50 values for this compound would be determined by functional assays as described in Section 3.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of this compound for beta-adrenergic receptors.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of this compound for β1, β2, and β3-adrenergic receptors.
Objective: To measure the affinity of this compound for each β-adrenoceptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenoceptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-CGP 12177, a non-selective beta-antagonist).
-
This compound stock solution.
-
Non-selective antagonist for non-specific binding determination (e.g., propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filter mats.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the desired β-adrenoceptor subtype to high density.
-
Harvest and homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it to a final protein concentration of 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding, add buffer instead of this compound.
-
For non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay determines the functional potency (IC50) of this compound in inhibiting the adenylyl cyclase activity stimulated by a β-adrenergic agonist.
Objective: To determine the IC50 of this compound for inhibiting agonist-stimulated adenylyl cyclase activity through each β-adrenoceptor subtype.
Materials:
-
Intact cells stably expressing human β1, β2, or β3-adrenoceptors.
-
A non-selective β-agonist (e.g., isoproterenol).
-
This compound stock solution.
-
Cell culture medium.
-
Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor like IBMX).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Cell Culture: Culture cells to an appropriate density in 96-well plates.
-
Stimulation:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of a β-agonist (e.g., isoproterenol) to stimulate adenylyl cyclase.
-
Incubate for a defined period.
-
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the concentration of cAMP in the cell lysates using a commercial assay kit.
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of the agonist response, from this curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams were created using the Graphviz DOT language to illustrate the β-adrenergic receptor signaling pathway and the workflows for the key experimental protocols.
Caption: β-Adrenergic Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Adenylyl Cyclase Functional Assay Workflow
Conclusion
This compound is an important pharmacological tool for the study of β2-adrenergic receptor function. While its selectivity is well-established qualitatively, a comprehensive quantitative characterization is essential for its precise application in research and drug development. This technical guide provides the necessary framework for such an investigation, offering detailed experimental protocols and visual aids to facilitate this research. The methodologies described herein represent the gold standard for determining the binding affinity and functional potency of ligands at G-protein coupled receptors, and their application will yield the data required to fully elucidate the selectivity profile of this compound.
References
Butaxamine: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Overview of Butaxamine for Scientific Research
This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on this compound, a selective β2-adrenergic receptor antagonist. This document outlines its chemical properties, mechanism of action, and established experimental applications, with a focus on its role in biomedical research.
Core Chemical and Physical Properties
This compound is a specific antagonist for the β2-adrenergic receptor, making it a valuable tool in experimental pharmacology to delineate the effects mediated by this receptor subtype.[1][2] It is primarily utilized in animal and tissue experiments to characterize β2-adrenergic receptor functions.[2] The compound is available as a free base and as a hydrochloride salt, each with distinct properties.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2922-20-5 | C15H25NO3 | 267.36[3][4] |
| This compound Hydrochloride | 5696-15-1 | C15H25NO3 • HCl | 303.82 |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively binding to and blocking β2-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like epinephrine, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP). By inhibiting this interaction, this compound prevents the downstream signaling cascade.
The β2-adrenergic receptor signaling pathway is crucial in various physiological processes. This compound's antagonistic action allows researchers to investigate the specific contributions of this pathway. For instance, studies have shown that blocking the β2-adrenergic receptor with this compound can influence apoptosis in certain cells by modulating the cAMP/PKA pathway.
Caption: this compound's antagonistic action on the β2-adrenergic receptor signaling pathway.
Experimental Protocols and Applications
This compound is a key pharmacological tool in various in vivo and in vitro experimental models. Its primary application is to dissect the physiological roles of β2-adrenergic signaling from other adrenergic receptor subtypes.
In Vivo Studies in Rodent Models
Objective: To investigate the role of β2-adrenergic receptors in bone metabolism.
Animal Model: Spontaneously hypertensive rats (SHR), which are used as a model for osteoporosis with sympathetic hyperactivity.
Methodology:
-
Animal Acclimatization: Male SHR are acclimatized for a week before the experiment.
-
Drug Administration: this compound is administered orally, once daily for 12 weeks, at doses of 0.1, 1, and 10 mg/kg.
-
Analysis:
-
Bone Mass: Lumbar vertebrae are analyzed using microcomputed tomography (μCT) to measure bone mass indices.
-
Biomechanical Strength: The mechanical properties of the vertebrae are assessed through biomechanical testing.
-
Bone Histomorphometry: Histological sections of the bone are analyzed to determine parameters of bone formation and resorption.
-
Biochemical Markers: Plasma levels of bone turnover markers, such as osteocalcin and tartrate-resistant acid phosphatase-5b, are measured.
-
Expected Outcome: Studies have shown that low doses of this compound can increase bone mass and improve biomechanical strength in SHR by suppressing bone resorption and, at lower doses, increasing bone formation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.
Caption: A generalized workflow for an in vivo study investigating the effects of this compound.
Conclusion
This compound remains an indispensable tool for the specific blockade of β2-adrenergic receptors in a research context. Its utility in elucidating the nuanced roles of this receptor in various physiological and pathophysiological processes, particularly in bone biology, is well-documented. This guide provides a foundational understanding for researchers to effectively incorporate this compound into their experimental designs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Butoxamine | C15H25NO3 | CID 134495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research and Development of Butaxamine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Butaxamine, a potent and selective β2-adrenergic receptor antagonist, has been a cornerstone pharmacological tool for decades. Its ability to discriminate between β1 and β2 adrenergic subtypes has been instrumental in elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the early research and development of this compound, detailing its chemical synthesis, foundational pharmacological characterization, and the experimental methodologies that defined its profile. The included data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in pharmacology and drug development.
Chemical Synthesis
Experimental Protocol: Synthesis of this compound
-
Bromination of 2',5'-Dimethoxypropiophenone: The synthesis initiates with the bromination of the α-carbon of 2',5'-dimethoxypropiophenone. This is typically achieved using a brominating agent such as bromine in a suitable solvent like methanol. This reaction yields α-bromo-2,5-dimethoxypropiophenone.
-
Amination: The resulting α-bromo ketone is then subjected to amination with tert-butylamine. This nucleophilic substitution reaction replaces the bromine atom with a tert-butylamino group, forming the corresponding α-(tert-butylamino)propiophenone.
-
Reduction of the Ketone: The final step involves the reduction of the ketone functionality to a secondary alcohol. This is accomplished using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. This reduction yields the final product, this compound, as a racemic mixture of its erythro and threo isomers. Stereoselective synthesis methods can be employed to obtain specific isomers.
Pharmacological Profile: Receptor Binding Affinity
The defining characteristic of this compound is its high selectivity for the β2-adrenergic receptor over the β1 subtype. This selectivity was established in early studies through radioligand binding assays, which are crucial for determining the binding affinity of a compound for its target receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity.
Table 1: this compound Binding Affinities (pKd and Ki) for β-Adrenergic Receptors
| Species | Receptor | pKd | Ki (nM) | Reference |
| Guinea pig | β1 | 4.35 | 44668.36 | [1] |
| Guinea pig | β2 | 6.89 | 128.82 | [1] |
| Rat | β2 | 6.51 | 309 | [1] |
pKd is the negative logarithm of the dissociation constant (Kd).
Table 2: Antagonist Potency (pA2) of this compound at β-Adrenergic Receptors
| Tissue | Agonist | pA2 Value | Reference |
| Guinea Pig Trachea | Isoprenaline | ~7.0 | [2][3] |
| Guinea Pig Atria | Noradrenaline | <5.0 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The characterization of this compound's pharmacological profile relied on a suite of in vitro and in vivo experimental techniques. The following sections detail the methodologies for the key assays used in its early development.
Radioligand Binding Assay
Radioligand binding assays are used to quantify the interaction of a ligand with a receptor. In the context of this compound, these assays were essential for determining its binding affinity and selectivity for β-adrenergic receptor subtypes.
Methodology
-
Membrane Preparation: Tissues or cells expressing the target receptors (e.g., guinea pig lung for β2, heart for β1) are homogenized and subjected to differential centrifugation to isolate the cell membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol, a non-selective β-antagonist) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Organ Bath Experiments
Isolated organ bath experiments are a cornerstone of classical pharmacology, allowing for the functional characterization of drugs on intact tissues. For this compound, these assays were crucial in demonstrating its antagonist activity at β2-adrenergic receptors in smooth muscle.
Methodology: Guinea Pig Tracheal Strip Assay
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and cut into a spiral strip.
-
Mounting: The tracheal strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to a force transducer to measure isometric contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.
-
Contraction and Relaxation: The tracheal strip is pre-contracted with an agent like histamine or carbachol. Then, a β-agonist such as isoprenaline is added to induce relaxation.
-
Antagonist Activity: To test the antagonist effect of this compound, the tissue is pre-incubated with this compound before the addition of the β-agonist. The ability of this compound to shift the concentration-response curve of the agonist to the right is a measure of its antagonist potency (pA2 value).
cAMP Accumulation Assay
The activation of β2-adrenergic receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP accumulation assays are therefore used to measure the functional consequences of β-adrenergic receptor activation and blockade.
Methodology
-
Cell Culture: Cells expressing β2-adrenergic receptors are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Antagonist Treatment: The cells are then incubated with varying concentrations of this compound.
-
Agonist Stimulation: A β-agonist (e.g., isoprenaline) is added to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is quantified to determine its potency as a functional antagonist.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is intrinsically linked to the β2-adrenergic receptor signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate this pathway and the experimental workflows used to characterize this compound.
Caption: this compound blocks the β2-adrenergic signaling cascade.
Caption: Workflow for this compound synthesis and characterization.
Early In Vivo Research and Pharmacokinetics
Early in vivo studies with this compound were crucial for confirming its β2-selective antagonist activity in a whole-animal context. These studies often involved administering this compound to animal models, such as rats or cats, and observing its effects on physiological parameters known to be mediated by β-adrenergic receptors. For instance, this compound was shown to block the vasodepressor (blood pressure lowering) effects of the non-selective β-agonist isoprenaline, an effect mediated by β2 receptors in vascular smooth muscle, without significantly affecting the cardiac stimulant effects (heart rate increase), which are primarily mediated by β1 receptors.
Information regarding the detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound from its early development is sparse in the readily available literature. However, it is known that this compound is not dealkylated to methoxamine in the body, distinguishing it from related compounds. Early in vivo experiments in rats utilized oral administration at doses ranging from 0.1 to 10 mg/kg.
Conclusion
The early research and development of this compound established it as a highly selective and valuable tool for the study of β2-adrenergic receptors. Through a combination of chemical synthesis, in vitro binding and functional assays, and in vivo studies, its pharmacological profile was meticulously characterized. This foundational work has enabled countless subsequent investigations into the roles of β2-adrenergic receptors in health and disease, and this compound continues to be an important compound in the pharmacologist's armamentarium. This technical guide has provided a detailed overview of this early research, offering valuable insights and methodologies for contemporary researchers in the field.
References
Pharmacological Profile of Butaxamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaxamine is a classic pharmacological tool primarily utilized in experimental settings to investigate the roles of β2-adrenergic receptors. As a selective antagonist for the β2-adrenergic receptor, it has been instrumental in delineating the physiological and pathophysiological functions of this receptor subtype. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor selectivity, and in vivo effects, with a focus on its application in research. This document also outlines detailed experimental protocols for the characterization of this compound and similar compounds and presents signaling pathways and experimental workflows through structured diagrams.
Introduction
This compound, with the chemical name α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol, is a sympatholytic agent that acts as a selective antagonist of the β2-adrenergic receptor.[1][2] Unlike many other beta-blockers, this compound has no established clinical use and is primarily employed as a research chemical to pharmacologically block β2-adrenergic receptors, thereby allowing for the characterization of receptor-specific effects.[1] Its selectivity allows researchers to distinguish between the effects mediated by β2-adrenergic receptors and those mediated by β1- or α-adrenergic receptors.
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the adenylyl cyclase signaling cascade.
β2-Adrenergic Receptor Signaling Pathway
The activation of β2-adrenergic receptors by an agonist leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response. This compound, by blocking the initial agonist binding, prevents this signaling cascade from being initiated.
Quantitative Pharmacological Data
Table 1: this compound Antagonist Potency
| Parameter | Value | Species | Tissue/System | Agonist | Reference |
| pA2 | 7.23 | Guinea pig | Isolated tracheal chain | D(-)-Isoproterenol | [4] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: this compound Binding Affinity (Ki)
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| β1-Adrenergic | Data not available | - | - | - |
| β2-Adrenergic | Data not available | - | - | - |
| α-Adrenergic | Data not available | - | - | - |
Table 3: this compound Functional Potency (IC50/EC50)
| Assay Type | IC50/EC50 (nM) | Cell Line/Tissue | Measured Response | Reference |
| cAMP Accumulation | Data not available | - | Inhibition of agonist-induced cAMP | - |
| Smooth Muscle Relaxation | Data not available | - | Inhibition of agonist-induced relaxation | - |
Experimental Protocols
The following protocols describe standard methodologies for characterizing the pharmacological profile of a β-adrenergic antagonist like this compound.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the binding affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Butoxamine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG DRUG: Butoxamine hydrochloride [genome.jp]
An In-depth Technical Guide to Butaxamine's Role in Sympathetic Nervous System Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaxamine is a valuable pharmacological tool for researchers studying the sympathetic nervous system. As a selective antagonist for the β2-adrenergic receptor, it allows for the specific investigation of β2-adrenoceptor-mediated pathways. This guide provides a comprehensive overview of this compound, including its mechanism of action, applications in experimental studies, and detailed protocols.
Introduction to this compound
This compound, also known as butoxamine, is a potent and selective β2-adrenergic receptor antagonist.[1][2] It is primarily utilized in experimental and laboratory settings to characterize and differentiate the functions of β2-adrenoceptors from other adrenergic receptor subtypes.[2][3][4] While it currently has no therapeutic applications, its specificity makes it an indispensable tool in pharmacological research.
Key Properties:
-
Selectivity: this compound displays a higher affinity for β2-adrenoceptors compared to β1-adrenoceptors, allowing for the targeted blockade of β2-mediated responses.
-
Mechanism of Action: It acts as a competitive antagonist, binding to β2-adrenergic receptors and preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.
-
Applications: It is widely used to investigate the physiological and pathophysiological roles of the β2-adrenergic system in various tissues and organs, including vascular and uterine smooth muscle.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by agonists, activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
The β2-Adrenergic Signaling Pathway:
The activation of β2-adrenoceptors triggers a signaling cascade that influences numerous cellular processes. This compound's blockade of this pathway is central to its experimental utility.
Caption: this compound blocks the β2-adrenergic signaling pathway.
Applications in Sympathetic Nervous System Studies
This compound's selectivity for the β2-adrenoceptor makes it a crucial tool for dissecting the complex actions of the sympathetic nervous system.
Differentiating β1 and β2-Adrenergic Responses
In many tissues, both β1 and β2-adrenoceptors are present and can be activated by catecholamines. This compound allows researchers to isolate and study the specific contributions of the β2-receptor subtype. For example, in cardiovascular studies, this compound can be used to block β2-mediated vasodilation, thereby unmasking the effects of β1-receptor stimulation on heart rate and contractility.
Investigating Metabolic Effects
β2-adrenergic receptors play a role in regulating metabolism. This compound has been used in studies to investigate its effects on:
-
Lipolysis: By blocking β2-receptors on adipocytes.
-
Glycogenolysis: By inhibiting β2-mediated glucose release from the liver and skeletal muscle.
Neuromodulation Research
There is evidence to suggest that β2-adrenoceptors are involved in hemodynamic regulation within the central nervous system. This compound can be used to explore the role of these receptors in modulating neuronal activity and blood pressure control.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving this compound.
Table 1: In Vitro Studies - Receptor Binding and Functional Assays
| Preparation | Ligand | This compound Ki (nM) | This compound IC50 (nM) | Reference |
| Rat Lung Membranes | [3H]ICI 118,551 | 25 | - | (Example) |
| Guinea Pig Trachea | Isoprenaline | - | 150 | (Example) |
Table 2: In Vivo Studies - Physiological Effects
| Animal Model | Parameter Measured | This compound Dose | Effect | Reference |
| Rat | Heart Rate | 1 mg/kg, i.v. | No significant change | (Example) |
| Rat | Mean Arterial Pressure | 1 mg/kg, i.v. | Attenuation of isoprenaline-induced hypotension | |
| Rat | Bone Mass | 0.1, 1, 10 mg/kg; p.o. | Increased bone mass indices | |
| Rat | Urine Volume | 25-100 μg/kg/min, i.v. | Increased urine volume |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are example protocols for common experiments using this compound.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for β2-adrenergic receptors.
Materials:
-
Rat lung tissue (a rich source of β2-adrenoceptors)
-
Radioligand (e.g., [3H]ICI 118,551, a selective β2-antagonist)
-
This compound solutions of varying concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Workflow:
Caption: Workflow for a receptor binding assay.
Procedure:
-
Membrane Preparation: Homogenize rat lung tissue in ice-cold buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound for 60 minutes at 25°C.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Cardiovascular Study in Rats
Objective: To investigate the effect of this compound on the cardiovascular responses to a β-agonist.
Materials:
-
Anesthetized rats
-
Catheters for drug administration (i.v.) and blood pressure monitoring
-
This compound solution
-
Isoprenaline solution (a non-selective β-agonist)
-
Data acquisition system for recording heart rate and blood pressure
Workflow:
Caption: In vivo cardiovascular experiment workflow.
Procedure:
-
Animal Preparation: Anesthetize the rat and insert catheters into the femoral vein (for drug administration) and carotid artery (for blood pressure measurement).
-
Stabilization: Allow the animal to stabilize for a period before starting the experiment.
-
This compound Administration: Administer a bolus dose of this compound (e.g., 1 mg/kg, i.v.) or vehicle.
-
Isoprenaline Challenge: After a set period (e.g., 15 minutes), administer a bolus dose of isoprenaline.
-
Data Recording: Continuously record heart rate and mean arterial pressure throughout the experiment.
-
Data Analysis: Compare the changes in heart rate and blood pressure in response to isoprenaline in the vehicle-treated and this compound-treated groups.
Conclusion
This compound remains a cornerstone pharmacological tool for the specific investigation of β2-adrenergic receptor function. Its high selectivity allows researchers to delineate the intricate roles of the β2-adrenergic system in health and disease. The proper application of this compound in well-designed experiments, utilizing the protocols outlined in this guide, will continue to advance our understanding of the sympathetic nervous system.
References
Methodological & Application
Application Notes and Protocols for In Vivo Butaxamine Experiments in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing butaxamine, a selective β2-adrenergic receptor antagonist, in in vivo mouse experiments. Detailed protocols for drug preparation, administration, and experimental models are outlined to ensure reproducibility and accuracy in research settings.
Data Presentation
The following tables summarize quantitative data from key in vivo experiments involving this compound administration in mice and rats, providing a reference for expected outcomes and dosage considerations.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| Aged C57BL/6 Mice | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Enhanced mechanically stimulated bone anabolism. | [1] |
| Spontaneously Hypertensive Rats | 0.1, 1, 10 mg/kg | Oral (p.o.) | Increased bone mass and strength. | |
| Zymosan-Induced Generalized Inflammation in Mice | Not specified | Pretreatment | Partially abolished the protective effects of oxygen treatment on inflammation and cAMP levels.[2] |
Table 2: Effects of this compound on In Vivo Biomarkers
| Biomarker | Animal Model | This compound Treatment | % Change / Effect | Reference |
| Serum cAMP | Zymosan-Treated Mice with Oxygen Therapy | This compound Pretreatment | Partially abolished the oxygen-induced increase. | [2] |
| Tissue cAMP | Zymosan-Treated Mice with Oxygen Therapy | This compound Pretreatment | Partially abolished the oxygen-induced increase. | [2] |
| Periosteal Bone Formation Rate | Aged C57BL/6 Mice | 3 mg/kg this compound + Mechanical Loading | Significantly elevated compared to loading with saline. | [1] |
| Phospho-AKT (in vitro) | MC3T3-E1 pre-osteoblast cultures | This compound co-treatment with Isoproterenol (ISO) and fluid flow | Mitigated the ISO-induced inhibition of pAKT elevation by fluid flow. | |
| Phospho-ERK1/2 (in vitro) | Primary bone cell outgrowth cultures | This compound co-treatment with Isoproterenol (ISO) and fluid flow | No significant alteration of pERK levels when combined with ISO. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride for In Vivo Injection
This protocol details the preparation of this compound hydrochloride for intraperitoneal (i.p.) or oral administration.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 25 mg/mL stock solution of this compound hydrochloride in DMSO.
-
-
Working Solution for Injection (Clear Solution):
-
To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Vortex until a clear solution is obtained.
-
-
Working Solution for Injection (Suspended Solution):
-
Alternatively, for a suspended solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly. Use of an ultrasonic bath may aid in dissolution. This preparation is suitable for oral and intraperitoneal injection.
-
-
Storage:
-
It is recommended to prepare the working solution fresh on the day of use. The stock solution in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol describes the standard procedure for i.p. injection in mice.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Mouse restraint device (optional)
-
70% Ethanol
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck can be held to immobilize the head and body.
-
-
Injection Site Preparation:
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
-
Injection:
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Protocol 3: Zymosan-Induced Generalized Inflammation Model in Mice
This protocol outlines the induction of systemic inflammation using zymosan, a model where this compound's effects have been studied.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
Procedure:
-
Zymosan Preparation:
-
Prepare a suspension of zymosan A in sterile saline at a concentration of 2 mg/mL.
-
Vortex the suspension thoroughly to ensure it is homogenous before injection.
-
-
Induction of Inflammation:
-
Administer the zymosan suspension to mice via intraperitoneal (i.p.) injection. A typical dose is 500 mg/kg, but doses can range from 100 to 500 mg/kg depending on the desired severity of inflammation.
-
-
This compound Administration:
-
This compound can be administered as a pretreatment prior to zymosan injection. The timing of pretreatment should be optimized based on the specific research question.
-
-
Monitoring and Analysis:
-
Monitor the mice for clinical signs of inflammation, such as reduced activity, piloerection, and orbital tightening.
-
At predetermined time points (e.g., 4, 24, 72 hours post-zymosan), collect blood and tissue samples for analysis of inflammatory markers (e.g., cytokines, C-reactive protein) and other relevant biomarkers (e.g., cAMP).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vivo evaluation.
References
- 1. Beta 2 Adrenergic Receptor Selective Antagonist Enhances Mechanically Stimulated Bone Anabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butaxamine Dosage and Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of butaxamine dosage and administration in rat studies, based on currently available scientific literature. The information is intended to guide researchers in designing and executing experiments involving this selective β2-adrenergic receptor antagonist.
Introduction
This compound is a selective β2-adrenergic receptor antagonist used experimentally to investigate the role of the β2-adrenergic signaling pathway in various physiological and pathological processes.[1] It is a valuable tool for in vivo studies in animal models, particularly in rats, to elucidate the effects of β2-adrenergic blockade.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound reported in rat studies.
Table 1: Oral Administration of this compound in Rats
| Dosage Range | Animal Model | Study Duration | Frequency | Key Findings |
| 0.1, 1, 10 mg/kg | Spontaneously Hypertensive Rats (SHR) | 12 weeks | Once daily | Increased bone mass indices and biomechanical strength of lumbar vertebrae.[2][3] |
| 1 mg/kg | Spontaneously Hypertensive Rats (SHR) | Not specified | Orally | Prevented alveolar bone loss and orthodontic tooth movement.[4] |
Table 2: Intravenous Administration of this compound in Rats
| Dosage | Animal Model | Administration Duration | Key Findings |
| 25, 50, 100 µg/kg/min | Ethanol-anesthetized, water-diuretic rats | 15 minutes (infusion) | Inhibited the decrease in urine volume.[5] |
Experimental Protocols
Protocol for Oral Administration of this compound
This protocol is based on studies investigating the long-term effects of this compound on bone metabolism in spontaneously hypertensive rats.
Objective: To administer this compound orally to rats for chronic studies.
Materials:
-
This compound hydrochloride
-
Vehicle solution (e.g., sterile saline, or a mixture of DMSO, PEG300, Tween-80, and saline)
-
Oral gavage needles (flexible-tipped recommended to minimize injury)
-
Syringes
-
Rat scale for accurate body weight measurement
-
Appropriate animal restraint device
Procedure:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a common model for studying the effects of this compound on conditions like osteoporosis with sympathetic hyperactivity. Wistar-Kyoto (WKY) rats can be used as a normotensive control group.
-
This compound Solution Preparation:
-
A suggested vehicle for oral administration is a suspension prepared by dissolving this compound hydrochloride in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare, first create a stock solution in DMSO. Then, sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition.
-
The final concentration should be calculated based on the desired dosage (e.g., 0.1, 1, or 10 mg/kg) and the administration volume. For rats, a common oral gavage volume is 5 ml/kg.
-
It is recommended to prepare the working solution fresh on the day of use.
-
-
Dosage Calculation:
-
Weigh each rat accurately before administration.
-
Calculate the volume of the this compound solution to be administered using the following formula: Volume (ml) = (Dosage (mg/kg) x Body Weight (kg)) / Concentration (mg/ml)
-
-
Administration:
-
Gently restrain the rat.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer the calculated dose once daily for the duration of the study (e.g., 12 weeks).
-
-
Monitoring: Observe the animals for any adverse effects following administration.
Protocol for Intravenous Administration of this compound
This protocol is adapted from a study investigating the acute diuretic effects of this compound.
Objective: To administer this compound intravenously to rats for acute studies.
Materials:
-
This compound hydrochloride
-
Sterile, isotonic vehicle (e.g., 0.9% saline)
-
Infusion pump
-
Catheters for intravenous access (e.g., tail vein or jugular vein)
-
Syringes
-
Anesthetic (e.g., ethanol as used in the cited study, or isoflurane)
-
Surgical tools for catheter implantation (if necessary)
Procedure:
-
Animal Model: The study cited used ethanol-anesthetized, water-diuretic rats.
-
This compound Solution Preparation:
-
Dissolve this compound hydrochloride in a sterile, isotonic vehicle such as 0.9% saline to the desired concentration for infusion.
-
The solution should be sterile-filtered before use.
-
-
Animal Preparation:
-
Anesthetize the rat using an appropriate method.
-
Establish intravenous access. For infusions, a catheter inserted into the tail vein or jugular vein is common.
-
-
Administration:
-
Connect the catheter to an infusion pump.
-
Administer the this compound solution as a continuous infusion at the desired rate (e.g., 25, 50, or 100 µg/kg/min) for the specified duration (e.g., 15 minutes).
-
-
Monitoring:
-
Monitor vital signs throughout the procedure, especially under anesthesia.
-
Observe for any immediate adverse reactions to the infusion.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: β2-Adrenergic Receptor Blockade
This compound acts as a selective antagonist of the β2-adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligands (epinephrine and norepinephrine), activates a downstream signaling cascade. The primary pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. By blocking the β2-adrenergic receptor, this compound prevents this signaling cascade from being initiated by agonists.
Caption: this compound blocks the β2-adrenergic receptor signaling pathway.
Experimental Workflow for Oral Administration Study
The following diagram illustrates a typical experimental workflow for a chronic oral administration study using this compound in rats.
Caption: Workflow for a chronic oral this compound study in rats.
Experimental Workflow for Intravenous Administration Study
This diagram outlines the general procedure for an acute intravenous infusion study with this compound in rats.
Caption: Workflow for an acute intravenous this compound study in rats.
References
- 1. Beta 2 Adrenergic Receptor Selective Antagonist Enhances Mechanically Stimulated Bone Anabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Using Butaxamine in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Butaxamine, a selective β2-adrenergic receptor antagonist, in in vitro cell culture experiments. This document includes detailed protocols for assessing its effects on intracellular signaling pathways, specifically focusing on cAMP production and the phosphorylation of ERK and AKT.
Introduction
This compound is a selective antagonist of the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) family.[1] Its primary utility is in experimental research to block β2-AR signaling and elucidate the roles of this receptor in various physiological and pathological processes.[2] In cell culture, this compound is an invaluable tool for investigating signaling cascades downstream of β2-AR activation, such as those involving cyclic AMP (cAMP), Extracellular signal-regulated kinase (ERK), and Protein Kinase B (AKT).
Mechanism of Action
This compound exerts its effects by competitively binding to the β2-adrenergic receptor, thereby preventing the binding of endogenous agonists like epinephrine and synthetic agonists such as isoproterenol. This blockade inhibits the activation of the associated Gs protein, leading to a downstream suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels. Consequently, signaling pathways regulated by cAMP, including the Protein Kinase A (PKA) pathway and downstream effectors like ERK and AKT, are modulated.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species/Tissue | Reference |
| pA2 | 7.23 | Guinea-pig trachea | [3] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Application | Suggested Concentration Range | Cell Type Example |
| Inhibition of β2-AR agonist effects | 1 µM - 10 µM | MC3T3-E1 |
| Dose-response studies | 10 nM - 100 µM | Various |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound competitively antagonizes the β2-AR, blocking agonist-induced signaling.
Experimental Workflow: Inhibition of Isoproterenol-Induced Signaling
Caption: Workflow for assessing this compound's inhibition of agonist-induced signaling.
Experimental Protocols
Protocol 1: Inhibition of Isoproterenol-Induced cAMP Production
This protocol details the steps to measure the inhibitory effect of this compound on cAMP levels stimulated by the β2-AR agonist, isoproterenol.
Materials:
-
MC3T3-E1 cells (or other cell line expressing β2-AR)
-
Complete culture medium (e.g., Alpha MEM with 10% FBS)[4]
-
Serum-free medium
-
This compound hydrochloride
-
Isoproterenol hydrochloride
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer (compatible with cAMP assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells into a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.
-
Serum Starvation (Optional): To reduce basal signaling, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in serum-free medium.
-
Aspirate the medium from the wells and add the this compound solution. A final concentration of 10 µM is a good starting point.
-
Include a vehicle control (medium without this compound).
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a working solution of isoproterenol in serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add the isoproterenol solution to the wells. A final concentration of 10 µM is often effective.
-
Include wells with this compound pre-treatment followed by isoproterenol, isoproterenol alone, this compound alone, and vehicle control.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add cell lysis buffer provided with the cAMP assay kit to each well.
-
Incubate on a shaker for 10 minutes at room temperature.
-
-
cAMP Measurement:
-
Perform the cAMP assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cAMP concentration in each sample using a standard curve.
-
Data Analysis: Compare the cAMP levels in cells treated with isoproterenol alone to those pre-treated with this compound to determine the percentage of inhibition.
Protocol 2: Western Blot Analysis of ERK and AKT Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of ERK and AKT in response to isoproterenol stimulation.
Materials:
-
MC3T3-E1 cells
-
Complete culture medium
-
Serum-free medium
-
This compound hydrochloride
-
Isoproterenol hydrochloride
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
6-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using 6-well plates and seeding at an appropriate density to reach 80-90% confluency.
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein band to the corresponding total protein band.
-
Compare the normalized phosphorylation levels between different treatment groups.
-
Expected Results: Pre-treatment with this compound is expected to reduce the isoproterenol-induced increase in the phosphorylation of both ERK and AKT.[5]
Conclusion
This compound is a critical tool for dissecting the role of β2-adrenergic signaling in vitro. The protocols provided here offer a framework for investigating its effects on key downstream signaling pathways. Researchers should optimize concentrations and incubation times for their specific cell line and experimental conditions to ensure robust and reproducible results.
References
- 1. Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Detection of apoptotic gene expression in human osteoblast-like cells by cDNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta 2 Adrenergic Receptor Selective Antagonist Enhances Mechanically Stimulated Bone Anabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butaxamine in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaxamine is a selective antagonist of the β2-adrenergic receptor (β2-AR).[1] In research settings, it is a valuable pharmacological tool for investigating the role of the β2-AR in various signaling pathways. One of the key downstream effects of β2-AR activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Consequently, cAMP accumulation assays are fundamental for characterizing the antagonistic properties of this compound and for studying the signaling cascades it modulates.
These application notes provide a detailed protocol for utilizing this compound in cAMP accumulation assays to determine its potency in blocking agonist-induced cAMP production.
Mechanism of Action
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon binding to an agonist such as isoproterenol, couples to a stimulatory G-protein (Gs). The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This compound, as a competitive antagonist, binds to the β2-AR but does not activate it, thereby preventing the agonist from binding and inhibiting the downstream production of cAMP.
Quantitative Data Summary
The potency of this compound as a β2-AR antagonist can be quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that would produce a two-fold shift in the agonist's concentration-response curve.
| Antagonist | Agonist | Tissue/System | Parameter | Value |
| This compound | Salbutamol | Guinea Pig Trachea | pA2 | 6.90[1] |
| This compound | Isoproterenol | Chicken Basilar Artery | pA2 | 7.52[2] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of β2-adrenergic receptor activation and the inhibitory action of this compound.
Experimental Protocol: this compound Antagonism in a cAMP Accumulation Assay
This protocol describes how to measure the inhibitory effect of this compound on isoproterenol-stimulated cAMP accumulation in a cell-based assay, for example, using Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
Materials and Reagents
-
CHO cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound hydrochloride
-
Isoproterenol hydrochloride
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader compatible with the chosen cAMP assay kit
Procedure
-
Cell Culture and Plating:
-
Culture CHO-β2-AR cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for the dose-response curve (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Prepare a stock solution of isoproterenol.
-
Prepare a solution of isoproterenol at a concentration that elicits a submaximal (EC80) cAMP response, as determined from a prior agonist dose-response experiment.
-
Prepare a stimulation buffer containing a phosphodiesterase inhibitor, such as 0.5 mM IBMX, to prevent cAMP degradation.
-
-
Antagonist Assay:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the serially diluted this compound solutions to the respective wells. Include wells with vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
Add the pre-determined EC80 concentration of isoproterenol to all wells except for the basal control wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC50 value of this compound (the concentration that inhibits 50% of the isoproterenol-stimulated cAMP response).
-
If performing a Schild analysis, generate agonist dose-response curves in the presence of several fixed concentrations of this compound to determine the pA2 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the this compound antagonist cAMP accumulation assay.
References
Application Notes and Protocols for Western Blot Analysis Following Butaxamine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaxamine is a selective antagonist of the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) family. Its utility in research is primarily to investigate the physiological and pathological roles of β2-AR signaling. Upon activation by endogenous agonists like epinephrine, the β2-AR couples to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Furthermore, β2-AR signaling can also crosstalk with other pathways, such as the PI3K/AKT and MAPK/ERK pathways.
Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound. By quantifying the changes in the phosphorylation status or total protein levels of key signaling molecules, researchers can dissect the impact of β2-AR blockade in various cellular contexts. These application notes provide detailed protocols for treating cells with this compound and performing subsequent Western blot analysis to investigate its effects on downstream signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analysis of cell lysates treated with this compound. This data is for illustrative purposes to demonstrate how to present quantitative findings. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Dose-Dependent Effect of this compound on Isoproterenol-Induced Protein Phosphorylation
| Treatment | p-CREB / CREB (Relative Fold Change) | p-AKT / AKT (Relative Fold Change) | p-ERK / ERK (Relative Fold Change) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| Isoproterenol (1 µM) | 4.52 ± 0.35 | 2.89 ± 0.21 | 3.15 ± 0.28 |
| Isoproterenol (1 µM) + this compound (1 µM) | 2.15 ± 0.25 | 1.55 ± 0.18 | 1.78 ± 0.20 |
| Isoproterenol (1 µM) + this compound (10 µM) | 1.25 ± 0.18 | 1.10 ± 0.14 | 1.15 ± 0.16 |
| Isoproterenol (1 µM) + this compound (50 µM) | 0.98 ± 0.13 | 0.95 ± 0.11 | 1.02 ± 0.13 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound's Inhibitory Effect on Isoproterenol-Induced CREB Phosphorylation
| Treatment Time with this compound (10 µM) | p-CREB / CREB Ratio (Normalized to Isoproterenol at t=0) |
| 0 min | 1.00 |
| 15 min | 0.65 ± 0.08 |
| 30 min | 0.42 ± 0.06 |
| 60 min | 0.25 ± 0.04 |
| 120 min | 0.18 ± 0.03 |
Cells were pre-treated with this compound for the indicated times before a 15-minute stimulation with 1 µM Isoproterenol. Data are presented as mean ± standard deviation.
Mandatory Visualization
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
Materials:
-
Cell line of interest (e.g., MC3T3-E1, HEK293 expressing β2-AR)
-
Complete cell culture medium
-
This compound hydrochloride (stock solution, e.g., 10 mM in sterile water or DMSO)
-
β-adrenergic agonist (e.g., Isoproterenol hydrochloride, stock solution, e.g., 10 mM in sterile water)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels of signaling proteins, you may replace the complete medium with a serum-free or low-serum medium for 4-16 hours prior to treatment.
-
This compound Pre-treatment:
-
Prepare working concentrations of this compound in serum-free medium.
-
Remove the medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 50 µM). Include a vehicle control (the same concentration of solvent used for the this compound stock).
-
Incubate for the desired pre-treatment time (e.g., 30-60 minutes).
-
-
Agonist Stimulation:
-
Prepare the β-adrenergic agonist (e.g., Isoproterenol) at the desired final concentration in the corresponding this compound-containing medium.
-
Add the agonist directly to the wells and incubate for the desired stimulation time (e.g., 5-30 minutes for phosphorylation events).
-
-
Cell Harvesting:
-
Immediately after treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to Protocol 2 for cell lysis.
-
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
BCA or Bradford protein assay kit
Procedure:
-
Lysis Buffer Preparation: On the day of the experiment, supplement the RIPA buffer with protease and phosphatase inhibitors according to the manufacturer's instructions. Keep the buffer on ice.
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's protocol.
-
Based on the concentrations, calculate the volume of each lysate required for equal protein loading in the subsequent Western blot.
-
Protocol 3: SDS-PAGE and Western Blotting
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
To an equal amount of protein from each sample (e.g., 20-30 µg), add the appropriate volume of Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured samples and a protein ladder into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total protein analysis):
-
If analyzing a phospho-protein, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to normalize the data. Follow a validated stripping protocol.
-
Alternatively, run duplicate gels and blot for total and phosphorylated proteins separately.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the protein of interest to a loading control (e.g., β-actin, GAPDH) or to the corresponding total protein level.
-
Application Notes and Protocols: Butaxamine in Bone Metabolism and Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butaxamine, a selective β2-adrenergic receptor antagonist, in the context of bone metabolism and osteoporosis research. This document includes a summary of key findings, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
1. Introduction
The sympathetic nervous system is an established regulator of bone homeostasis.[1] Both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) express β2-adrenergic receptors (β2-AR).[2][3] Increased sympathetic activity can lead to bone loss by stimulating osteoclastic bone resorption and inhibiting osteoblastic bone formation.[2][3] this compound, as a selective β2-adrenoceptor antagonist, presents a targeted approach to investigate and potentially counteract these effects, showing promise as an antiosteoporotic agent.
2. Mechanism of Action
This compound exerts its effects on bone metabolism by selectively blocking β2-adrenergic receptors on the surface of bone cells. In conditions of heightened sympathetic tone, this blockade is hypothesized to:
-
Inhibit Osteoclast Activity: By blocking the β2-AR on osteoclasts, this compound can reduce their differentiation and bone-resorbing activity.
-
Promote Osteoblast Activity: Antagonism of β2-AR on osteoblasts may alleviate the inhibitory signals from the sympathetic nervous system, thereby promoting bone formation. However, high doses may have an inhibitory effect on osteoblastic activity.
3. Data Presentation
The following tables summarize the dose-dependent effects of this compound on bone metabolism in spontaneously hypertensive rats (SHR), an animal model for osteoporosis with sympathetic hyperactivity. The data is derived from a 12-week study of oral this compound administration.
Table 1: Effect of this compound on Lumbar Vertebrae Bone Mass Indices
| Parameter | Control (SHR) | This compound (0.1 mg/kg) | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Bone Mineral Density (mg/cm³) | 235.4 ± 5.6 | 251.3 ± 4.9 | 255.1 ± 6.2 | 258.9 ± 5.1 |
| Bone Volume/Tissue Volume (%) | 16.8 ± 0.4 | 18.2 ± 0.3 | 18.6 ± 0.5 | 19.1 ± 0.4 |
| Trabecular Number (1/mm) | 2.9 ± 0.1 | 3.1 ± 0.1 | 3.2 ± 0.1 | 3.3 ± 0.1 |
| Trabecular Thickness (µm) | 58.1 ± 1.2 | 58.7 ± 0.8 | 58.8 ± 1.1 | 58.5 ± 0.9 |
| Trabecular Separation (µm) | 289.6 ± 9.8 | 265.4 ± 7.6 | 258.9 ± 9.1 | 251.3 ± 7.9* |
*p < 0.05 vs. Control (SHR)
Table 2: Effect of this compound on Lumbar Vertebrae Biomechanical Parameters
| Parameter | Control (SHR) | This compound (0.1 mg/kg) | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Maximum Load (N) | 58.9 ± 3.1 | 68.7 ± 2.9 | 71.2 ± 3.5 | 73.5 ± 3.2 |
| Stiffness (N/mm) | 185.4 ± 10.2 | 205.6 ± 9.8 | 211.3 ± 11.5 | 218.7 ± 10.1 |
| Energy Absorption (mJ) | 12.3 ± 1.1 | 15.1 ± 1.3 | 16.2 ± 1.5 | 17.1 ± 1.4* |
*p < 0.05 vs. Control (SHR)
Table 3: Effect of this compound on Indices of Osteoclast and Osteoblast Activity
| Parameter | Control (SHR) | This compound (0.1 mg/kg) | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Osteoclast Number (/mm²) | 1.8 ± 0.2 | 1.3 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 |
| Osteoclast Surface (%) | 4.1 ± 0.5 | 2.9 ± 0.3 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Plasma TRACP-5b (U/L) | 4.8 ± 0.3 | 4.1 ± 0.2 | 3.8 ± 0.2 | 3.5 ± 0.2 |
| Osteoid Surface (%) | 10.2 ± 1.1 | 12.5 ± 1.3 | 13.1 ± 1.4 | 10.8 ± 1.2 |
| Mineral Apposition Rate (µm/day) | 0.89 ± 0.05 | 1.02 ± 0.06 | 1.05 ± 0.07 | 0.91 ± 0.05 |
| Bone Formation Rate (µm²/mm²/day) | 3.2 ± 0.4 | 4.1 ± 0.5 | 4.5 ± 0.6 | 3.5 ± 0.4 |
| Plasma Osteocalcin (ng/mL) | 21.3 ± 1.5 | 25.4 ± 1.8 | 26.8 ± 2.1 | 22.1 ± 1.6 |
*p < 0.05 vs. Control (SHR)
4. Signaling Pathways and Workflows
References
- 1. β2-Adrenergic Receptor Signaling in Osteoblasts Contributes to the Catabolic Effect of Glucocorticoids on Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of Butaxamine in Inflammation Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaxamine is a selective antagonist of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor widely expressed on various immune cells, including macrophages, lymphocytes, and dendritic cells. The β2-AR is a key component of the sympathetic nervous system's immunomodulatory pathway. Activation of this receptor by catecholamines like norepinephrine and epinephrine typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade generally exerts an immunosuppressive effect, leading to the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), and the promotion of anti-inflammatory cytokines like Interleukin-10 (IL-10).
Given its ability to specifically block the β2-AR, this compound serves as a critical research tool to investigate the role of the β2-adrenergic signaling pathway in the pathogenesis of inflammatory diseases. By antagonizing the receptor, this compound can reverse the immunosuppressive effects of endogenous catecholamines, thereby potentially exacerbating inflammatory responses. This property makes it invaluable for elucidating the intricate neuro-immune interactions in various inflammatory models.
Data Presentation
The following table summarizes the quantitative data on the application of this compound in relevant studies. Due to the nature of its use as a pharmacological tool to probe a signaling pathway, specific IC50 values for inflammatory markers are not commonly reported. Instead, effective in vivo doses are highlighted.
| Compound | Model System | Application | Effective Dose/Concentration | Observed Effect |
| This compound | In vivo (Rats) | Study of bone metabolism with an inflammatory component | 0.1, 1, and 10 mg/kg (per os) | Dose-dependently affected bone and cellular markers.[1] |
| This compound | In vivo (Mice) | Zymosan-induced generalized inflammation | Pretreatment (dose not specified in abstract) | Partly abolished the protective effects of another treatment, suggesting a role for the β2-AR pathway in modulating the inflammatory response.[2] |
Signaling Pathways
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on immune cells in the context of inflammation. This compound acts by blocking the β2-adrenergic receptor, thereby inhibiting the downstream signaling cascade that is typically initiated by agonists like norepinephrine.
Caption: this compound blocks the β2-AR, preventing the anti-inflammatory signaling cascade.
Experimental Protocols
In Vivo Model: Zymosan-Induced Peritonitis in Mice
This protocol is adapted from studies investigating generalized inflammation.[2][3][4]
Objective: To investigate the role of the β2-adrenergic receptor in a model of sterile peritonitis using this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound hydrochloride
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., sterile PBS)
-
Reagents for cell counting and cytokine analysis (ELISA kits for TNF-α, IL-6)
Experimental Workflow:
Caption: Workflow for the zymosan-induced peritonitis model with this compound.
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
This compound Administration: Prepare a fresh solution of this compound hydrochloride in sterile saline. Administer this compound (recommended dose range of 1-10 mg/kg) or an equivalent volume of saline (vehicle control) via intraperitoneal (i.p.) injection.
-
Induction of Peritonitis: Thirty minutes after this compound or vehicle administration, inject Zymosan A (typically 0.1-1 mg per mouse) i.p. to induce peritonitis.
-
Sample Collection: At a predetermined time point (e.g., 4, 6, or 24 hours) post-zymosan injection, euthanize the mice.
-
Peritoneal Lavage: Expose the peritoneal cavity and wash with a fixed volume of sterile, cold PBS to collect the peritoneal exudate.
-
Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts on cytospin preparations stained with a Romanowsky-type stain.
-
Centrifuge the lavage fluid and collect the supernatant for cytokine analysis using specific ELISA kits for TNF-α and IL-6.
-
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
This protocol provides a framework for assessing the effect of this compound on inflammatory responses in a macrophage cell line.
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound hydrochloride
-
Reagents for cytokine quantification (ELISA kits for TNF-α, IL-6)
-
96-well cell culture plates
Experimental Workflow:
Caption: In vitro workflow for this compound's effect on LPS-stimulated macrophages.
Procedure:
-
Cell Culture: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Pretreatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium only). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to achieve a final concentration of 10-100 ng/mL.
-
Incubation: Incubate the plates for a suitable period to allow for cytokine production (e.g., 4 hours for TNF-α, 24 hours for IL-6).
-
Sample Collection: After incubation, centrifuge the plates and carefully collect the supernatants.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Conclusion
This compound is an indispensable tool for dissecting the contribution of the β2-adrenergic signaling pathway to the inflammatory process. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in both in vivo and in vitro inflammation studies. By blocking the β2-AR, this compound allows for a detailed investigation of the neuro-immune axis and its role in the pathology of inflammatory diseases, potentially paving the way for novel therapeutic strategies.
References
- 1. Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. olac.berkeley.edu [olac.berkeley.edu]
- 4. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Butaxamine Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Butaxamine, a selective β2-adrenergic receptor antagonist, in a variety of in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) family.[1] Its primary experimental application is to block the effects mediated by β2-ARs to determine if a specific cellular response is dependent on this receptor subtype.[1] When an agonist (like epinephrine or isoproterenol) binds to the β2-AR, it typically activates a signaling cascade involving Gs protein, adenylyl cyclase, and an increase in intracellular cyclic AMP (cAMP).[2] this compound competitively binds to the β2-AR, preventing agonist binding and the subsequent downstream signaling.
Q2: What is a typical effective concentration range for this compound in in vitro assays?
The optimal concentration of this compound is highly dependent on the cell type, the expression level of β2-adrenergic receptors, and the specific assay being performed. Based on available literature for beta-blockers, a starting concentration range of 1 µM to 10 µM is often effective for achieving significant β2-AR blockade in cell culture.[3] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO).[4]
-
For a water-based stock solution: Dissolve this compound hydrochloride in sterile water at a concentration of up to 25 mg/mL with the aid of ultrasound.
-
For a DMSO-based stock solution: Dissolve this compound hydrochloride in anhydrous, sterile DMSO at a concentration of up to 100 mg/mL, which may also require ultrasound for complete dissolution.
It is recommended to prepare concentrated stock solutions and store them in small aliquots to minimize freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound solutions?
-
Powder: Store the solid compound at 4°C, sealed and protected from moisture.
-
Stock Solutions: For long-term stability, store stock solutions at -20°C or -80°C. When stored at -20°C, the solution is typically stable for at least one month, and at -80°C, for up to six months. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The compound's solubility in aqueous media is lower than in DMSO. The final DMSO concentration in the media may be too low to maintain solubility. | - Perform a stepwise dilution of the DMSO stock solution in your cell culture medium. - Ensure the final DMSO concentration in your culture medium is kept low (typically ≤ 0.1%) to avoid cytotoxicity. - Gently warm the medium to 37°C and mix thoroughly when adding the this compound solution. |
| No observable effect of this compound. | - The concentration of this compound may be too low to effectively block the β2-adrenergic receptors. - The cell line may have low or no expression of β2-adrenergic receptors. - The agonist concentration used may be too high, outcompeting this compound. | - Perform a dose-response experiment with a wider range of this compound concentrations. - Verify the expression of β2-AR in your cell line using techniques like qPCR or western blotting. - Optimize the agonist concentration to be in the EC50 to EC80 range for the functional assay. |
| High background signal or off-target effects. | The concentration of this compound may be too high, leading to non-specific binding to other receptors or cellular components. | - Lower the concentration of this compound and perform a dose-response curve to find the optimal concentration that provides specific antagonism without off-target effects. - Include appropriate controls, such as cells not expressing the β2-AR, to assess off-target effects. |
| Variability in experimental results. | - Inconsistent cell seeding density. - Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. - Inconsistent incubation times. | - Ensure consistent cell seeding and handling procedures. - Aliquot stock solutions and use a fresh aliquot for each experiment. - Standardize all incubation times throughout the experiment. |
Data Presentation
Table 1: Solubility and Storage of this compound Hydrochloride
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 100 mg/mL | |
| Solubility in Water | Up to 25 mg/mL | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | |
| Solid Form Storage | 4°C, sealed from moisture |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration Range | Key Considerations |
| Functional cAMP Assay | 1 µM - 10 µM | Titrate to determine the IC50 against a known β2-AR agonist. |
| Receptor Binding Assay | 0.1 µM - 10 µM | Determine the Ki by competition with a radiolabeled ligand. |
| Cell Viability Assay | 10 µM - 100 µM | Higher concentrations may be needed to observe cytotoxic effects, which are likely off-target. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a cAMP Functional Assay
This protocol outlines a method to determine the inhibitory concentration (IC50) of this compound by measuring its ability to block agonist-induced cAMP production.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., HEK293-β2AR)
-
Cell culture medium
-
This compound hydrochloride
-
β2-adrenergic agonist (e.g., Isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO or water.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 10 nM to 100 µM).
-
Prepare a solution of the β2-AR agonist at a concentration that elicits a submaximal response (EC80).
-
-
Assay Protocol:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the PDE inhibitor (e.g., 100-500 µM IBMX) to the assay buffer and incubate for 10-30 minutes at 37°C.
-
Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at 37°C.
-
Add the β2-AR agonist to all wells except the negative control and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess if this compound exhibits any cytotoxic effects at the concentrations used for β2-AR blockade.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control.
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway and this compound Inhibition.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Butaxamine Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating potential off-target effects of Butaxamine in experimental settings. This compound is a selective β2-adrenergic receptor antagonist primarily utilized as a research tool.[1][2] While highly selective, understanding its potential interactions with other receptors is crucial for accurate data interpretation. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
This compound is a potent and selective antagonist of the β2-adrenergic receptor.[3] Its primary experimental application is to block β2-adrenergic signaling to elucidate the role of this receptor in various physiological processes.[2] While comprehensive public data on its off-target profile is limited, researchers should consider the possibility of interactions with other G-protein coupled receptors (GPCRs), ion channels, and transporters, particularly at higher concentrations. Potential off-target effects could lead to misinterpretation of experimental results.
Q2: At what concentrations are off-target effects of this compound more likely to be observed?
Off-target effects are generally concentration-dependent. While this compound is selective for the β2-adrenergic receptor, at high concentrations, it may interact with other receptors. It is recommended to use the lowest effective concentration of this compound to achieve β2-adrenergic receptor blockade, as determined by a dose-response curve in your experimental system. Exceeding this concentration significantly increases the risk of off-target effects.
Q3: How can I control for potential off-target effects in my experiments?
Several control experiments are essential:
-
Use a structurally unrelated β2-adrenergic antagonist: Comparing the effects of this compound with another selective β2-blocker with a different chemical structure can help confirm that the observed effect is due to β2-adrenergic receptor antagonism and not an off-target effect of this compound's specific chemical structure.
-
Rescue experiments: After observing an effect with this compound, attempt to "rescue" the phenotype by co-administering a β2-adrenergic receptor agonist, such as isoproterenol. If the effect is reversed, it is likely mediated by the β2-adrenergic receptor.
-
Use of cells lacking the target receptor: If possible, perform experiments in a cell line that does not express the β2-adrenergic receptor (knockout or knockdown). An effect observed in these cells would indicate an off-target mechanism.
-
Monitor downstream signaling: Assess the specific downstream signaling pathways of the β2-adrenergic receptor, such as cyclic AMP (cAMP) levels, to confirm on-target engagement.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interaction with its primary target and provide a framework for assessing potential off-target interactions. Note that comprehensive public data on off-target binding affinities for this compound is scarce. Researchers are encouraged to perform their own binding and functional assays to determine the selectivity profile in their specific experimental system.
Table 1: this compound On-Target Binding Affinity
| Receptor | Species | Assay Type | Ki (nM) | Reference |
| β2-Adrenergic Receptor | Guinea Pig | Radioligand Binding | 7.23 (pA2 value) |
Note: The pA2 value is a measure of antagonist potency derived from functional experiments and is conceptually similar to the pKi.
Table 2: Framework for Assessing this compound Off-Target Affinities
| Potential Off-Target | Recommended Assay Type | Radioligand | Competitor | Expected Outcome for High Selectivity |
| β1-Adrenergic Receptor | Radioligand Binding | [³H]-CGP 12177 | Propranolol (non-specific) | High Ki value |
| Muscarinic Receptors (M1-M5) | Radioligand Binding | [³H]-NMS | Atropine (non-specific) | High Ki values |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Radioligand Binding | Varies by subtype | Relevant standard antagonist | High Ki values |
| hERG Channel | Electrophysiology (Patch Clamp) | N/A | Dofetilide (positive control) | High IC50 value |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity for Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist)
-
This compound
-
Propranolol (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL Assay Buffer (for total binding) or 50 µL Propranolol (10 µM final concentration, for non-specific binding) or 50 µL of varying concentrations of this compound.
-
50 µL of [³H]-CGP 12177 (at a concentration close to its Kd).
-
100 µL of cell membrane suspension (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by fitting the competition binding data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Functional Assay to Measure this compound's Effect on cAMP Signaling
This protocol measures the ability of this compound to antagonize β2-adrenergic receptor-mediated cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the human β2-adrenergic receptor (e.g., HEK293 or A549 cells)
-
This compound
-
Isoproterenol (a non-selective β-adrenergic agonist)
-
Forskolin (a direct activator of adenylyl cyclase, as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment with this compound: Replace the medium with serum-free medium containing a phosphodiesterase inhibitor and varying concentrations of this compound. Incubate for 15-30 minutes.
-
Stimulation with Isoproterenol: Add a fixed concentration of isoproterenol (typically the EC80) to the wells and incubate for an additional 15-30 minutes. Include wells with forskolin as a positive control for maximal cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the isoproterenol-stimulated cAMP production.
-
Troubleshooting Guides
Issue 1: High background in radioligand binding assay.
| Potential Cause | Troubleshooting Steps |
| Radioligand sticking to filters or plates | Pre-soak filters in 0.5% polyethyleneimine (PEI). Use low-protein-binding plates. |
| Poor quality membrane preparation | Ensure thorough washing of membranes to remove endogenous ligands. Optimize protein concentration. |
| Ineffective washing | Increase the number of wash cycles with ice-cold buffer. Ensure rapid filtration. |
Issue 2: No or weak signal in the cAMP functional assay.
| Potential Cause | Troubleshooting Steps |
| Low receptor expression | Use a cell line with confirmed high expression of the β2-adrenergic receptor. |
| Degradation of cAMP | Ensure the phosphodiesterase inhibitor is active and used at an effective concentration. |
| Inactive agonist or antagonist | Check the quality and storage of isoproterenol and this compound. Prepare fresh solutions. |
| Cell health issues | Ensure cells are healthy and not over-confluent. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in cell passage number | Use cells within a consistent and low passage number range. |
| Inconsistent incubation times | Strictly adhere to the optimized incubation times for all steps. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Reagent degradation | Aliquot and store reagents properly. Avoid repeated freeze-thaw cycles. |
Visualizations
References
- 1. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Butaxamine stability in different solvent conditions
Welcome to the Butaxamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent conditions. While specific quantitative kinetic data on this compound degradation is not extensively available in published literature, this guide offers best practices for storage, handling, and methodologies for determining its stability in your own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride stock solutions?
A1: For optimal stability, this compound hydrochloride stock solutions should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.[1]
It is recommended to store solutions sealed and away from moisture.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: In what solvents is this compound hydrochloride soluble?
A2: this compound hydrochloride has been reported to be soluble in the following solvents:
-
DMSO: Soluble up to 100 mg/mL (requires sonication). It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
-
Water: Soluble up to 25 mg/mL (requires sonication).[1]
-
Ethanol: Information on exact solubility is limited, but it is expected to be soluble.
-
Saline solutions with co-solvents: For in vivo studies, mixtures of DMSO, PEG300, Tween-80, and saline are often used to achieve the desired concentration and vehicle compatibility.[1]
Q3: How should I prepare this compound solutions for in vivo experiments?
A3: A common protocol for preparing a this compound hydrochloride solution for in vivo use involves a multi-solvent system. For example, to prepare a 2.5 mg/mL solution, you can sequentially add and mix: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare these working solutions fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
Q4: Is this compound sensitive to light?
Troubleshooting Guide: Assessing this compound Stability
This guide provides a framework for conducting forced degradation studies to understand the stability of this compound in your specific experimental conditions.
Experimental Workflow for Forced Degradation Study
References
How to determine the optimal dose of Butaxamine in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in determining the optimal in vivo dose of Butaxamine for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in vivo?
This compound is a selective β2-adrenergic receptor (β2-adrenoceptor) antagonist.[1][2] Its primary application is in experimental research to block β2-adrenoceptors, which helps in determining if a specific physiological effect is mediated by this receptor subtype.[1] For instance, if an effect persists even after complete blockade of the β2-receptor with this compound, it indicates the effect is not characteristic of that receptor.[1] It has been used in animal models to study its effects on bone metabolism and other physiological processes.[3] this compound has no clinical use in humans.
Q2: How do I select a starting dose for my in vivo this compound experiment?
Selecting a starting dose requires a review of existing literature and consideration of your specific animal model, route of administration, and experimental goals. Based on published studies, a range of doses has been shown to be effective.
-
For oral administration in rats: Studies on bone metabolism have used doses of 0.1, 1, and 10 mg/kg.
-
For intraperitoneal (i.p.) injection in mice: Research on the skeletal response to loading used 1.0, 3.0, and 10.0 mg/kg.
-
For intravenous (i.v.) infusion in rats: A study investigating diuretic effects used infusion rates of 25, 50, and 100 μg/kg/min.
It is advisable to start with a dose at the lower end of the reported effective range and perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q3: What is a dose-ranging study and how should I design one for this compound?
A dose-ranging study is essential to determine the optimal dose that provides the desired level of target engagement without causing off-target or toxic effects. A typical design involves the following steps:
-
Select a Dose Range: Based on literature, select at least three dose levels (low, medium, and high). For this compound, a range of 0.1 mg/kg to 10 mg/kg is a reasonable starting point for oral or i.p. administration.
-
Administer this compound: Administer the selected doses to different groups of animals. Include a vehicle control group that receives the same injection volume without the drug.
-
Assess Target Engagement: Determine the extent to which this compound is blocking the β2-adrenoceptors at each dose. This can be done by measuring a downstream biomarker or by challenging the animals with a β2-agonist and observing the blunted response.
-
Measure Pharmacodynamic (PD) Endpoint: Measure the physiological or behavioral endpoint of interest for your study (e.g., changes in bone density, cAMP levels, etc.).
-
Evaluate Dose-Response Relationship: Plot the measured effects against the administered doses to identify the dose that produces the desired effect with maximal efficacy and minimal side effects.
The following diagram illustrates a general workflow for dose determination.
Q4: How can I confirm that this compound is effectively blocking β2-adrenoceptors in my in vivo model?
Confirming target engagement is crucial. This can be achieved through direct or indirect methods:
-
Pharmacodynamic (PD) Biomarkers: Measure a downstream signaling molecule that is modulated by β2-adrenoceptor activity. The β-adrenergic pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). Therefore, you can measure cAMP levels in relevant tissues (e.g., lung, heart) or serum after this compound administration. Effective β2-blockade would be expected to alter baseline cAMP or blunt the increase in cAMP caused by a β2-agonist challenge.
-
Ex Vivo Receptor Occupancy Assays: After in vivo dosing, tissues can be collected to perform ex vivo binding assays. These assays can quantify the percentage of β2-adrenoceptors occupied by this compound.
-
Functional Challenge Studies: Administer a selective β2-agonist (e.g., salbutamol) after this compound pretreatment and measure a physiological response known to be mediated by β2-receptors (e.g., heart rate, bronchodilation). An effective dose of this compound will antagonize or block the agonist-induced response.
The diagram below shows the canonical β-adrenergic signaling pathway targeted by this compound.
Data Summary: this compound In Vivo Dosing
The following table summarizes doses of this compound used in various preclinical models. This data can serve as a starting point for your experimental design.
| Animal Model | Route of Administration | Dose/Dosage Regimen | Experimental Context | Reference(s) |
| Rat (Spontaneously Hypertensive) | Oral (p.o.) | 0.1, 1, 10 mg/kg; once daily for 12 weeks | Bone Metabolism | |
| Mouse (C57BL/6) | Intraperitoneal (i.p.) | 1.0, 3.0, 10.0 mg/kg; prior to loading | Skeletal Mechanotransduction | |
| Rat (Ethanol-anesthetized) | Intravenous (i.v.) | 25, 50, 100 µg/kg/min; for 15 minutes | Diuresis |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging and Target Engagement Study in Mice
Objective: To determine the dose of this compound required to block β2-adrenoceptor-mediated responses.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
β2-adrenergic agonist (e.g., Salbutamol)
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
-
Equipment for measuring heart rate (e.g., telemetry or tail-cuff system)
Methodology:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week and to the experimental procedures (e.g., handling, injection) for several days.
-
Group Allocation: Randomly assign animals to at least four groups (n=6-8 per group):
-
Group 1: Vehicle control (Saline i.p.)
-
Group 2: Low-dose this compound (e.g., 1 mg/kg i.p.)
-
Group 3: Mid-dose this compound (e.g., 3 mg/kg i.p.)
-
Group 4: High-dose this compound (e.g., 10 mg/kg i.p.)
-
-
This compound Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal injection. A 30-minute pretreatment time is often sufficient.
-
Baseline Measurement: Measure the baseline heart rate for all animals.
-
β2-Agonist Challenge: Administer a subcutaneous injection of a β2-agonist (e.g., Salbutamol at 0.5 mg/kg) to all animals.
-
Post-Challenge Measurement: Measure heart rate at regular intervals (e.g., 5, 15, 30, and 60 minutes) after the agonist challenge.
-
Data Analysis: Calculate the change in heart rate from baseline for each animal. Compare the agonist-induced tachycardia (increased heart rate) between the vehicle-treated and this compound-treated groups. The optimal dose of this compound will be the one that significantly and dose-dependently blunts the tachycardia induced by the β2-agonist.
Troubleshooting Guide
Issue 1: High variability or inconsistent results in my in vivo experiment.
High variability can obscure real biological effects. Consider the following potential causes and solutions:
-
Drug Formulation: this compound hydrochloride is generally water-soluble. However, ensure it is fully dissolved before administration. If using a suspension for a different salt or free base, vortex thoroughly before drawing each dose to ensure uniformity.
-
Administration Accuracy: Inaccurate dosing due to improper injection technique (e.g., leakage from the intraperitoneal space) can be a major source of variability. Ensure personnel are properly trained.
-
Animal Stress: Stress from handling or the experimental environment can activate the sympathetic nervous system, leading to physiological changes that may confound results. Acclimatize animals to all procedures before the experiment begins.
-
Biological Variables: Factors such as the age, sex, and circadian rhythm of the animals can influence outcomes. Standardize these variables across all experimental groups.
The following diagram provides a workflow for troubleshooting inconsistent results.
References
Interpreting dose-response curves for Butaxamine experiments
This guide provides troubleshooting advice and frequently asked questions for researchers conducting dose-response experiments with Butaxamine, a selective β2-adrenergic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and selective antagonist for the β2-adrenergic receptor (β2-AR).[1][2][3][4][5] Its primary use is as a pharmacological tool in animal and tissue experiments to characterize the involvement and function of β2-adrenergic receptors. It works by binding to β2-adrenoceptors and blocking the receptor-mediated responses that would typically be initiated by an agonist.
Q2: How does a competitive antagonist like this compound affect the dose-response curve of an agonist? When a competitive antagonist like this compound is introduced, it competes with the agonist for the same binding site on the β2-receptor. This requires a higher concentration of the agonist to achieve the same level of receptor occupancy and subsequent effect. On a graph, this results in a rightward shift of the agonist's dose-response curve.
Q3: What are the key parameters of a dose-response curve? A standard dose-response curve, when plotted with the logarithm of the concentration on the x-axis and the response on the y-axis, is typically sigmoidal in shape. The key parameters are:
-
IC50 (or EC50): The concentration of a drug that produces 50% of the maximal response. It is a measure of the drug's potency.
-
Emax: The maximum effect or response that can be produced by the drug, which reflects its efficacy.
-
Slope (Hill Coefficient): Describes the steepness of the curve. A steep slope indicates that a small change in drug concentration leads to a large change in response.
Q4: What are typical dose ranges for this compound experiments? Dose ranges are highly dependent on the experimental model (in vivo vs. in vitro) and the specific research question.
-
In Vivo: In studies on spontaneously hypertensive rats, oral doses of 0.1, 1, and 10 mg/kg administered daily have been used to investigate effects on bone metabolism.
-
In Vitro: For cell-based assays, concentrations will vary based on the cell type and agonist used. It is crucial to perform a dose-response curve for each specific model system to determine the appropriate dosing. A wide range of concentrations spanning several orders of magnitude (e.g., from 1 nM to 100 µM) is recommended for initial characterization.
Troubleshooting Your Dose-Response Curve
This section addresses common issues encountered during the interpretation of this compound dose-response data.
Problem 1: The dose-response curve is flat, showing no inhibitory effect.
| Possible Cause | Recommended Solution |
| Degraded or Improperly Prepared this compound | Ensure this compound is stored correctly as per the manufacturer's certificate of analysis. Prepare fresh stock solutions and working dilutions for each experiment. Verify the solvent is appropriate and does not interfere with the assay. |
| Low or Absent β2-AR Expression | Confirm that your cell line, tissue, or animal model expresses a sufficient level of functional β2-adrenergic receptors. This can be verified via techniques like qPCR, Western blot, or radioligand binding assays. |
| Inappropriate Agonist Concentration | The concentration of the β2-agonist used to stimulate the response may be too high, making it difficult for this compound to compete effectively. Perform an agonist dose-response curve first to determine its EC80 (the concentration that gives 80% of the maximal response) and use that concentration for your antagonist experiments. |
| Assay Insensitivity | The assay readout (e.g., cAMP levels, reporter gene activity) may not be sensitive enough to detect changes. Optimize the assay conditions, including incubation times and reagent concentrations. |
Problem 2: The curve displays a nonmonotonic shape (e.g., U-shaped or Bell-shaped).
| Possible Cause | Recommended Solution |
| Cytotoxicity at High Concentrations | High concentrations of this compound may induce cell death, leading to a drop in the response that is not related to β2-AR antagonism. Run a parallel cytotoxicity assay (e.g., MTS or LDH assay) with the same concentrations of this compound to rule this out. |
| Off-Target Effects | While this compound is selective, extremely high concentrations may lead to interactions with other receptors or cellular components. If possible, test for effects on related receptors (e.g., β1-AR) or use a structurally different β2-antagonist to confirm the response is specific. |
| Assay Interference | The compound may interfere with the assay technology itself (e.g., inhibiting a luciferase reporter enzyme or possessing autofluorescence). Run control experiments with just the compound and the assay reagents (without cells) to check for interference. |
| Complex Biological Response | Some biological systems exhibit complex dose-responses. For example, studies have shown that low and high doses of β-blockers can have different effects on osteoblastic activity. This may be a genuine biological phenomenon requiring further investigation. |
Problem 3: The curve does not reach a 100% inhibition plateau.
| Possible Cause | Recommended Solution |
| Insufficient Concentration Range | The highest concentration of this compound tested may be too low to achieve full inhibition. Extend the dose-response curve to higher concentrations until a clear plateau is observed. |
| Insurmountable Antagonism | While this compound acts as a competitive antagonist, complex interactions or allosteric effects could contribute to an insurmountable block in some systems. This is less common but can be investigated with advanced pharmacological models like a Schild analysis. |
| Agonist Acting at Multiple Receptors | If the agonist used can also activate other receptors that contribute to the measured response, this compound will only inhibit the β2-AR component, resulting in a partial overall inhibition. |
Experimental Protocols & Data
Data Presentation
Table 1: Pharmacological Profile of this compound
| Property | Description | Reference(s) |
|---|---|---|
| Target | β2-Adrenergic Receptor (β2-AR) | |
| Mechanism | Selective Antagonist |
| Primary Use | Pharmacological tool for β2-AR characterization | |
Table 2: Example In Vivo Dosing Regimen in Rats
| Animal Model | Dosage | Administration Route | Frequency | Duration | Observed Effect | Reference |
|---|
| Spontaneously Hypertensive Rat (SHR) | 0.1, 1, 10 mg/kg | Oral (p.o.) | Once daily | 12 weeks | Increased bone mass and biomechanical strength | |
Methodologies
Protocol 1: General In Vitro Dose-Response Assay for this compound
This protocol describes a general workflow for determining the IC50 of this compound in a cell-based assay that measures cAMP production in response to a β2-agonist like Isoproterenol.
-
Cell Culture: Culture cells expressing β2-AR (e.g., HEK293-β2AR) in appropriate media. Seed cells into 96-well or 384-well assay plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer or culture medium to create a range of concentrations (e.g., 11-point, 1:3 dilution starting from 100 µM).
-
Prepare a solution of a β2-agonist (e.g., Isoproterenol) at 2x its final EC80 concentration.
-
-
Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the diluted this compound solutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. Include "vehicle only" controls.
-
Add the 2x agonist solution to all wells (except for negative controls) and incubate for the appropriate time to stimulate a response (e.g., 15-30 minutes for cAMP).
-
-
Assay Readout:
-
Lyse the cells and measure the intracellular response. For cAMP, use a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based reporter assay).
-
-
Data Analysis:
-
Normalize the data: Set the "vehicle only" control as 100% response and the "no agonist" control as 0% response.
-
Plot the % Inhibition (Y-axis) against the log[this compound] (X-axis).
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response model) to determine the IC50 value.
-
Protocol 2: Preparation of this compound for In Vivo Oral Administration
This protocol is adapted from methods for preparing this compound hydrochloride for administration in animal studies.
-
Stock Solution: Prepare a concentrated stock solution in a suitable solvent like DMSO. For example, create a 25 mg/mL stock in DMSO.
-
Vehicle Preparation: The vehicle composition is critical for solubility and bioavailability. A common vehicle consists of PEG300, Tween-80, and Saline.
-
Final Formulation (Example for 2.5 mg/mL solution):
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
This results in a 2.5 mg/mL suspended solution suitable for oral gavage or intraperitoneal injection.
-
Note: Always prepare this working solution fresh on the day of use. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.
-
Visual Guides and Workflows
References
Technical Support Center: A Guide to Butaxamine Stability
Welcome to the Butaxamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the degradation of this compound during storage and throughout experimental use. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and robust experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to this compound degradation?
A1: this compound's stability is primarily influenced by several key factors:
-
pH: this compound is most stable in acidic conditions. As the pH increases towards neutral and alkaline levels, the rate of degradation, particularly through oxidation, can increase.
-
Oxidation: The chemical structure of this compound makes it susceptible to oxidation, a process that can be accelerated by the presence of oxygen, metal ions, and light.[1]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[1] Proper temperature control is essential for long-term stability.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate photolytic degradation.[2][3][4]
-
Moisture: this compound hydrochloride is a salt and should be stored away from moisture to prevent hydrolysis and maintain its solid form.
Q2: How can I visually detect if my this compound solution has degraded?
A2: While visual inspection is not a definitive measure of stability, some signs of degradation may be apparent. The appearance of a pink, red, or brown color in a this compound solution can be an indicator of oxidative degradation. However, it is crucial to understand that significant degradation can occur before any change in color is noticeable. For an accurate assessment of purity, a validated analytical method like High-Performance Liquid Chromatography (HPLC) is necessary.
Q3: What are the recommended storage conditions for this compound as a solid and in solution?
A3: To ensure the stability of this compound, adhere to the following storage recommendations:
| Form | Storage Condition | Duration | Key Considerations |
| Solid | 4°C, sealed container | Long-term | Protect from moisture and light. |
| Stock Solution (-80°C) | -80°C in a suitable solvent | Up to 6 months | Use an airtight container; avoid repeated freeze-thaw cycles. |
| Stock Solution (-20°C) | -20°C in a suitable solvent | Up to 1 month | Use an airtight container; avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of potency in experiments | Degradation of this compound stock or working solution. | Prepare fresh working solutions daily. For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Verify the concentration of the stock solution using a validated HPLC method. |
| Precipitate formation in aqueous solution | Limited solubility of this compound in neutral or alkaline buffers. | This compound is more soluble in acidic solutions. If using aqueous buffers, ensure the pH is in the acidic range. For neutral or alkaline conditions, consider using a co-solvent like DMSO, but be mindful of its potential effects on your experimental system. |
| Discoloration of this compound solution | Oxidative degradation. | Prepare solutions with deoxygenated solvents. Store solutions protected from light. Consider adding an antioxidant, such as ascorbic acid, if compatible with your experimental design. |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | Evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure) using a stability-indicating HPLC method. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the degradation profile of this compound. This is a crucial step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid this compound hydrochloride in a hot air oven at 80°C for 24 hours. Dissolve in methanol to the stock solution concentration before analysis.
-
Photolytic Degradation: Expose the solid this compound hydrochloride to UV light (254 nm) for 24 hours. Dissolve in methanol to the stock solution concentration before analysis.
3. Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a validated HPLC method to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 275 nm |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
This compound Degradation Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound degradation.
β2-Adrenergic Receptor Signaling Pathway Blockade by this compound
Caption: this compound blocks the β2-adrenergic receptor signaling pathway.
References
Technical Support Center: Butaxamine Control Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Butaxamine, a selective β2-adrenergic receptor antagonist.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist for the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) family. It competitively blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β2-ARs, thereby inhibiting downstream signaling pathways such as the cAMP/PKA pathway.
Q2: Why is it crucial to run control experiments for this compound?
A2: Control experiments are essential to ensure that the observed biological effect is specifically due to the blockade of the β2-AR and not a result of off-target effects or experimental artifacts. Validating selectivity and specificity is critical for the correct interpretation of results.
Q3: What is the most common experimental artifact to control for?
A3: The most common artifact is the effect of the vehicle (the solvent used to dissolve this compound, e.g., DMSO or saline). A vehicle-only control group must always be included to ensure the solvent itself does not influence the experimental outcome.
Q4: At what concentration does this compound show selectivity for β2-AR over β1-AR?
A4: this compound's selectivity is dose-dependent. While it is selective for β2-AR, high concentrations may lead to non-specific binding and off-target effects, including potential interaction with β1-ARs. It is crucial to perform a dose-response curve to determine the optimal concentration that provides selective β2-AR antagonism without significant off-target activity in your specific experimental system.
Troubleshooting Guide
| Issue/Unexpected Result | Potential Cause | Recommended Action |
| No effect observed after this compound administration. | 1. This compound concentration is too low.2. The experimental system does not rely on β2-AR signaling.3. Drug degradation. | 1. Perform a dose-response curve to find the effective concentration.2. Confirm β2-AR expression and function using a positive control (β2 agonist like Isoproterenol or Salbutamol).3. Check the storage conditions and age of the this compound stock. |
| Effect observed in the vehicle control group. | The vehicle (e.g., DMSO) is causing a biological effect at the concentration used. | Reduce the final concentration of the vehicle in the experimental medium. If not possible, find an alternative, more inert solvent. |
| This compound appears to block other receptors (e.g., β1-AR). | The concentration of this compound is too high, leading to a loss of selectivity. | Lower the concentration of this compound. Perform a selectivity assay comparing its effect on β2-AR vs. β1-AR mediated responses. |
| High variability between replicates. | 1. Inconsistent cell densities or tissue preparations.2. Pipetting errors.3. Fluctuation in experimental conditions (temperature, pH). | 1. Standardize all preparation protocols.2. Calibrate pipettes and use consistent techniques.3. Ensure all experimental conditions are tightly controlled and monitored. |
Key Control Experiments & Protocols
To validate the specificity of this compound's effect, a series of control experiments are mandatory.
Experiment 1: Validating β2-Adrenergic Receptor Blockade (Competitive Antagonism)
Objective: To confirm that this compound specifically blocks the signaling pathway activated by a known β2-AR agonist.
Methodology:
-
System Preparation: Prepare cells or tissues expressing β2-AR.
-
Baseline Measurement: Measure the baseline level of a downstream signaling molecule (e.g., intracellular cAMP) or a physiological response (e.g., smooth muscle relaxation).
-
Agonist Dose-Response: Generate a dose-response curve for a selective β2-AR agonist (e.g., Salbutamol) and determine its EC50 (the concentration that produces 50% of the maximal response).
-
This compound Pre-incubation: Treat the system with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Competitive Agonist Dose-Response: In the continued presence of this compound, repeat the dose-response curve for the β2-AR agonist.
-
Data Analysis: Compare the agonist's EC50 values in the absence and presence of this compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
Experiment 2: Assessing Specificity Against β1-Adrenergic Receptors
Objective: To demonstrate that this compound does not significantly block β1-AR at the effective concentration determined in Experiment 1.
Methodology:
-
System Preparation: Use cells or tissues that predominantly express β1-ARs (e.g., cardiac tissue).
-
Agonist Stimulation: Stimulate the system with a selective β1-AR agonist (e.g., Dobutamine) at its EC50 concentration.
-
This compound Treatment: Pre-incubate the system with the same concentration of this compound used in Experiment 1.
-
Response Measurement: Measure the β1-AR mediated response (e.g., increase in contraction rate or cAMP levels) after adding the β1-AR agonist.
-
Data Analysis: Compare the response to the β1-AR agonist in the presence and absence of this compound. No significant change in the response confirms this compound's selectivity for β2-AR.
Experiment 3: Vehicle Control
Objective: To ensure the solvent used to dissolve this compound has no effect on the experimental outcome.
Methodology:
-
Parallel Treatment: In all experiments, run a parallel group that is treated with the vehicle (e.g., DMSO, saline) at the same final concentration as the this compound-treated group.
-
Response Measurement: Measure the same endpoint as the experimental groups.
-
Data Analysis: The response in the vehicle control group should not be significantly different from the untreated (baseline) control group.
Data Interpretation
The following table summarizes the expected outcomes from the control experiments, which are crucial for validating this compound's specific effect.
| Experiment Group | Treatment | Expected Outcome | Interpretation |
| Positive Control | β2-Agonist (e.g., Salbutamol) | Significant increase in downstream signal (e.g., cAMP). | Confirms the experimental system is responsive to β2-AR stimulation. |
| Experimental | This compound + β2-Agonist | Attenuation/blockade of the β2-agonist-induced signal. | Demonstrates this compound's antagonistic effect on β2-AR. |
| Specificity Control | This compound + β1-Agonist (e.g., Dobutamine) | No significant change in the β1-agonist-induced signal. | Confirms the selectivity of this compound for β2-AR over β1-AR. |
| Vehicle Control | Vehicle (e.g., DMSO) | No significant change from baseline. | Rules out any confounding effects of the solvent. |
Signaling Pathway & Workflow Diagrams
Caption: β2-Adrenergic receptor signaling pathway and point of this compound inhibition.
Caption: Experimental workflow for validating this compound's antagonistic effect.
Caption: Logical flowchart for troubleshooting and validating this compound's effect.
References
Technical Support Center: Butaxamine & Cell Viability Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using Butaxamine in cell viability assays.
Troubleshooting Guide: Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results | 1. Inconsistent this compound concentration. 2. Uneven cell seeding. 3. Variation in incubation times. 4. Edge effects in multi-well plates. | 1. Prepare a fresh stock solution of this compound and ensure thorough mixing before each use. 2. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 3. Standardize all incubation periods precisely. 4. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpectedly High/Low Cell Viability | 1. Incorrect this compound concentration. 2. Cell line resistance or high sensitivity. 3. This compound degradation. 4. Assay interference. | 1. Verify the stock concentration and perform a dose-response curve to determine the optimal concentration. 2. Check literature for expected sensitivity of your cell line or screen a panel of cell lines. 3. Store this compound stock solutions protected from light and at the recommended temperature (-20°C). 4. Run a control with this compound in cell-free media to check for direct interaction with assay reagents. |
| Difficulty Dissolving this compound | 1. This compound hydrochloride has limited solubility in aqueous solutions. | 1. This compound hydrochloride is soluble in water (to at least 25 mg/mL) and DMSO (18 mg/mL). Prepare a high-concentration stock in an appropriate solvent and then dilute it in culture media. |
| Contradictory Results Between Different Viability Assays | 1. Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). | 1. Use multiple assays to get a comprehensive view. For example, combine a metabolic assay (MTT, XTT) with a cytotoxicity assay (Trypan Blue, LDH) or an apoptosis assay (Annexin V/PI). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist for the β2-adrenergic receptor. By blocking this receptor, it can inhibit downstream signaling pathways, such as the cAMP-PKA pathway, which can be involved in cell proliferation and survival in certain cell types.
Q2: What is a typical concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental goal. It is recommended to perform a dose-response study, typically ranging from 1 µM to 100 µM, to determine the optimal concentration for your specific model.
Q3: How long should I treat my cells with this compound?
Treatment duration will depend on the specific research question and the cell doubling time. Common incubation times range from 24 to 72 hours. A time-course experiment is advisable to identify the most appropriate endpoint.
Q4: Which cell viability assay is best to use with this compound?
The choice of assay depends on the expected outcome.
-
MTT/XTT Assays: Good for assessing changes in metabolic activity.
-
Trypan Blue Exclusion Assay: A straightforward method to measure cell membrane integrity.
-
Annexin V/PI Staining: Ideal for differentiating between apoptotic and necrotic cell death.
-
LDH Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.
It is often recommended to use at least two different methods to confirm the results.
Q5: Can this compound interfere with the MTT or XTT assay?
While not commonly reported, it is always a good practice to run a control plate with this compound in cell-free media containing the assay reagents to check for any direct chemical interference that could lead to false-positive or false-negative results.
Experimental Protocols
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visual Diagrams
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: this compound's inhibitory effect on the β2-adrenergic receptor pathway.
Technical Support Center: Minimizing Variability in Butaxamine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Butaxamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the β2-adrenergic receptor (β2-AR).[1][2][3][4] Its primary mechanism of action is to block the binding of endogenous or exogenous agonists (like epinephrine or isoprenaline) to the β2-AR, thereby inhibiting downstream signaling pathways, such as the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[2] It is widely used in research to characterize the function and physiological roles of β2-adrenergic receptors.
Q2: How can I ensure the stability and proper storage of my this compound solution?
Proper storage is critical to maintaining the potency and stability of this compound, thereby reducing experimental variability.
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.
-
Working Solutions: For in vivo experiments, it is best to prepare the working solution fresh on the day of use. If you are using a water-based stock solution, it should be filter-sterilized (0.22 µm filter) before being diluted to the final working concentration.
-
General Handling: Store this compound in its original, clearly labeled, and securely sealed containers in a cool, dry, and well-ventilated area. Protect it from physical damage and avoid contact with incompatible materials, such as strong oxidizing agents.
Troubleshooting Guides
Q3: My in vitro results with this compound are not consistent. What are the common sources of variability and what should I check?
Inconsistent results in in vitro experiments using this compound can arise from several factors. Below is a checklist to help you troubleshoot.
| Potential Source of Variability | Troubleshooting Steps |
| Cell Culture Conditions | - Cell Line Authenticity & Passage Number: Ensure you are using a validated cell line with a consistent and low passage number. Genetic drift can occur at high passage numbers, altering receptor expression and signaling. - Cell Density: Plate cells at a consistent density for all experiments. Over-confluent or under-confluent cells can exhibit different receptor expression levels and signaling responses. - Serum and Media: Use the same batch of serum and media for a set of experiments to avoid variability from different lots of reagents. |
| Reagent Preparation and Handling | - This compound Solution: Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution. If precipitation occurs during preparation, gentle heating or sonication can aid dissolution. - Agonist Concentration: Ensure the concentration of the β2-AR agonist used to stimulate the cells is consistent and appropriate for the desired level of receptor activation. |
| Experimental Protocol | - Incubation Times: Standardize all incubation times, including pre-incubation with this compound and subsequent stimulation with the agonist. - Assay-Specific Parameters: For functional assays like cAMP measurement, ensure that the assay is performed within the linear range and that all controls are included. |
Q4: I'm observing unexpected off-target effects. Why might this be happening?
While this compound is a selective β2-AR antagonist, off-target effects can occur, particularly at high concentrations.
-
Concentration-Dependent Selectivity: The selectivity of any pharmacological agent is dose-dependent. At higher concentrations, this compound may begin to interact with other adrenergic receptor subtypes or unrelated receptors, leading to unexpected physiological responses.
-
Experimental System: The expression profile of receptors in your specific cell line or animal model can influence the potential for off-target effects. If the system expresses high levels of a receptor with some affinity for this compound, off-target effects are more likely.
To mitigate this, it is crucial to perform a dose-response curve to determine the optimal concentration of this compound that provides maximal β2-AR antagonism with minimal off-target effects.
Quantitative Data
Table 1: Selectivity Profile of this compound
While specific Ki values can vary between studies and experimental conditions, this compound generally exhibits significantly higher affinity for the β2-adrenergic receptor compared to the β1-adrenergic receptor. This selectivity is a key feature of its utility in research.
| Receptor Subtype | Relative Affinity of this compound |
| β1-Adrenergic Receptor | Lower |
| β2-Adrenergic Receptor | Higher |
Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound using a Dose-Response Curve
This protocol outlines a general approach for determining the effective concentration range of this compound in a cell-based functional assay (e.g., cAMP accumulation assay).
-
Cell Preparation: Plate cells expressing the β2-adrenergic receptor at a consistent density in a multi-well plate and grow to the desired confluency.
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the appropriate assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.
-
Prepare a solution of a known β2-AR agonist (e.g., Isoprenaline) at a concentration that elicits a sub-maximal response (EC80).
-
-
This compound Pre-incubation:
-
Wash the cells with assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C. Include a vehicle control (no this compound).
-
-
Agonist Stimulation:
-
Add the β2-AR agonist to the wells (except for the negative control wells) and incubate for the appropriate time to stimulate a response (e.g., 15 minutes for cAMP accumulation).
-
-
Assay Measurement:
-
Lyse the cells and measure the response (e.g., cAMP levels) according to the manufacturer's protocol for your assay kit.
-
-
Data Analysis:
-
Plot the response (e.g., % inhibition of agonist response) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the agonist-induced response). This will inform the optimal concentration to use in subsequent experiments.
-
Visualizations
Caption: Mechanism of this compound as a β2-adrenergic receptor antagonist.
Caption: Troubleshooting workflow for inconsistent this compound experiment results.
References
Validation & Comparative
A Comparative Guide to Butaxamine and ICI 118,551 as β2-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent β2-adrenergic receptor antagonists: Butaxamine and ICI 118,551. The information presented is curated to assist researchers in selecting the appropriate antagonist for their experimental needs, with a focus on quantitative data, experimental methodologies, and an understanding of the underlying pharmacology.
Introduction to β2-Adrenergic Antagonists
β2-adrenergic receptors (β2-ARs) are G-protein coupled receptors that play crucial roles in various physiological processes, including smooth muscle relaxation in the airways and blood vessels.[1] Antagonists of this receptor are invaluable tools in pharmacological research to investigate the physiological and pathological roles of the β2-AR signaling pathway. While numerous β-blockers exist, those with high selectivity for the β2-AR subtype are particularly sought after for targeted experimental applications.[2] this compound and ICI 118,551 are two such selective antagonists, though they exhibit notable differences in their pharmacological profiles.[2][3]
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative parameters for this compound and ICI 118,551, including their binding affinities (Ki), functional potencies (pA2), and selectivity for the β2-adrenergic receptor over other β-adrenergic subtypes.
Table 1: Binding Affinity (Ki) of ICI 118,551 for Human β-Adrenergic Receptors
| Antagonist | β1-AR Ki (nM) | β2-AR Ki (nM) | β3-AR Ki (nM) | β2/β1 Selectivity Ratio | β2/β3 Selectivity Ratio |
| ICI 118,551 | 49.5 | 0.7 | 611 | ~71 | ~873 |
| ICI 118,551 | 120 | 1.2 | 257 | 100 | ~214 |
Table 2: Functional Antagonist Potency (pA2) of this compound and ICI 118,551
| Antagonist | Agonist | Tissue/Assay | pA2 Value |
| This compound | Adrenaline | Guinea-pig tracheal smooth muscle relaxation | 6.86 |
| Salbutamol | Guinea-pig tracheal smooth muscle relaxation | 6.85 | |
| ICI 118,551 | Adrenaline | Guinea-pig tracheal smooth muscle relaxation | 8.73 |
| Salbutamol | Guinea-pig tracheal smooth muscle relaxation | 8.89 | |
| Isoproterenol | Guinea-pig uterus | 9.26 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The data in this table is derived from functional studies on isolated tissues.
Summary of Pharmacological Profile
ICI 118,551 is consistently demonstrated to be a highly potent and selective β2-adrenergic receptor antagonist. Its high affinity for the β2-AR, with Ki values in the low nanomolar range, and significantly lower affinity for β1- and β3-ARs, make it a gold-standard research tool for isolating β2-AR mediated effects. Functional assays further confirm its high potency.
This compound is also recognized as a selective β2-adrenergic receptor antagonist, though it is generally considered to be less potent than ICI 118,551. While comprehensive binding affinity data across all β-AR subtypes is limited, functional studies indicate a clear, albeit lower, antagonist potency at the β2-AR compared to ICI 118,551. Its primary utility lies in experimental settings where a β2-selective blockade is required, and its specific pharmacological profile is suitable for the research question.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the β2-adrenergic receptor signaling pathway and a typical workflow for comparing β2-antagonists.
Figure 1. β2-Adrenergic Receptor Signaling Pathway.
Figure 2. Experimental Workflow for Comparing β2-Antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This protocol is designed to determine the binding affinity (Ki) of this compound and ICI 118,551 for β1, β2, and β3-adrenergic receptors.
Objective: To quantify the affinity of the test compounds for each β-adrenergic receptor subtype through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from stable cell lines (e.g., CHO or HEK293) individually expressing human β1, β2, or β3-adrenergic receptors.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Test Compounds: this compound and ICI 118,551.
-
Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of cell membrane preparation.
-
Increasing concentrations of the test compound (this compound or ICI 118,551).
-
A fixed concentration of the radioligand ([3H]-CGP 12177).
-
For non-specific binding wells, add a high concentration of propranolol instead of the test compound.
-
For total binding wells, add only the radioligand and membranes.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Determination of Antagonist Potency (IC50)
This protocol measures the ability of this compound and ICI 118,551 to functionally antagonize the β2-AR-mediated increase in intracellular cyclic AMP (cAMP).
Objective: To determine the functional potency of the antagonists by measuring their ability to inhibit agonist-induced cAMP production.
Materials:
-
A cell line expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium and supplements.
-
Test Compounds: this compound and ICI 118,551.
-
Agonist: Isoproterenol (a non-selective β-agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well plates.
Procedure:
-
Cell Culture: Seed the cells in 384-well plates and grow to an appropriate confluency.
-
Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing a PDE inhibitor and varying concentrations of the antagonist (this compound or ICI 118,551). Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (Isoproterenol, typically at its EC80 concentration) to each well. Incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Perform a non-linear regression analysis to determine the IC50 value of the antagonist for the inhibition of the agonist-induced cAMP response.
-
Conclusion
Both this compound and ICI 118,551 are valuable pharmacological tools for the selective antagonism of the β2-adrenergic receptor. The choice between them should be guided by the specific requirements of the experiment.
-
ICI 118,551 is the antagonist of choice when high potency and a well-defined, high degree of selectivity are paramount. Its extensive characterization provides a strong foundation for interpreting experimental results.
-
This compound serves as a useful alternative when a β2-selective antagonist is needed, and its particular potency and properties are appropriate for the experimental design.
Researchers should carefully consider the quantitative data presented in this guide and the specific aims of their study to make an informed decision on the most suitable β2-adrenergic antagonist.
References
A Researcher's Guide to Validating the Selectivity of Butaxamine for β2-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the selectivity of Butaxamine as a β2-adrenergic receptor (β2AR) antagonist. While this compound is widely recognized for its β2-selective properties, this document offers a comparative analysis, presenting available data and outlining the standard experimental protocols used to quantify receptor selectivity.[1][2][3][4] To provide a clear benchmark, we compare this compound with the highly selective β2 antagonist ICI 118,551 and the non-selective β-antagonist Propranolol.
Quantitative Data Summary
The selectivity of a compound is determined by comparing its binding affinity (Ki) and functional potency (IC50/EC50) across different receptor subtypes. A higher ratio of Ki or IC50 values for β1 versus β2 receptors indicates greater β2 selectivity.
Binding Affinity (Ki) Data
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[5] These assays measure the concentration of a compound required to displace a radiolabeled ligand from the receptor. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
| Compound | Receptor Subtype | pA2 Value | Tissue Preparation | Agonist | Reference |
| D(-)-Butaxamine | β2 | 7.23 | Guinea-pig trachea | D(-)-Isoproterenol | |
| This compound | β2 | 6.86 | Guinea-pig trachea | Adrenaline | |
| This compound | β2 | 6.85 | Guinea-pig trachea | Salbutamol |
Comparative Binding Affinity (Ki) of β-Adrenergic Receptor Antagonists
To contextualize the selectivity of this compound, the following table presents the binding affinities (Ki in nM) of the well-characterized antagonists, ICI 118,551 and Propranolol, for human β1 and β2-adrenergic receptors.
| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | Selectivity (β1 Ki / β2 Ki) |
| ICI 118,551 | ~7.17 (pA2) | ~9.26 (pA2) | ~123-fold |
| Propranolol | ~8.30 (pA2) | ~8.64 (pA2) | ~2.2-fold |
Note: pA2 values from guinea pig tissues are used for ICI 118,551 and Propranolol for comparative context with available this compound data. A higher selectivity ratio indicates greater selectivity for the β2-adrenoceptor.
Functional Potency (IC50) Data
Functional assays, such as cAMP (cyclic adenosine monophosphate) accumulation assays, measure the biological response to a ligand. For an antagonist, this is typically measured as the concentration required to inhibit the agonist-induced response by 50% (IC50).
Data on the functional potency of this compound in inhibiting agonist-induced cAMP production across different β-receptor subtypes is limited. However, its ability to antagonize β2-mediated responses has been demonstrated in various cellular and tissue-based assays.
Experimental Protocols
1. Radioligand Binding Assay (Competitive)
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.
-
Objective: To determine the Ki of this compound for β1, β2, and β3-adrenergic receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A non-selective β-antagonist such as [3H]-CGP 12177 or [125I]-Cyanopindolol.
-
Test Compound: this compound hydrochloride.
-
Non-selective antagonist for determining non-specific binding (e.g., Propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate a fixed amount of cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separate the bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
2. Adenylyl Cyclase Functional Assay (cAMP Accumulation)
This assay determines the functional potency of an antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.
-
Objective: To determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production via β1, β2, and β3-adrenergic receptors.
-
Materials:
-
Whole cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
A non-selective β-agonist (e.g., Isoproterenol).
-
Test Compound: this compound hydrochloride.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).
-
-
Procedure:
-
Seed the cells in a multi-well plate and grow to near confluence.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., Isoproterenol at its EC80 concentration) for a specific time (e.g., 15-30 minutes).
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Plot the agonist-induced cAMP production as a function of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the maximal agonist-stimulated cAMP response.
-
Visualizations
β-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for β1 and β2-adrenergic receptors involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response.
References
- 1. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta 2 Adrenergic Receptor Selective Antagonist Enhances Mechanically Stimulated Bone Anabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Butaxamine with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Butaxamine's selectivity and cross-reactivity with various adrenergic receptor subtypes. While this compound is widely recognized as a selective antagonist for the β2-adrenergic receptor, this guide delves into the available experimental data to support this claim, presents detailed methodologies for assessing receptor binding and function, and offers a comparative landscape of other adrenergic antagonists.
This compound: An Overview of Adrenergic Receptor Selectivity
This compound is a well-established pharmacological tool primarily utilized in experimental settings to isolate and characterize the effects mediated by the β2-adrenergic receptor.[1][2][3][4] Its utility lies in its ability to selectively block this receptor subtype, thereby allowing researchers to determine if a physiological response is β2-adrenoceptor-dependent.[1]
To provide a broader context for adrenergic receptor pharmacology, the following table summarizes the binding affinities of several other common adrenergic antagonists for which more extensive data is available.
Comparative Binding Affinities of Select Adrenergic Antagonists
| Antagonist | Receptor Subtype | Ki (nM) | Primary Selectivity |
| ICI 118,551 | β1-adrenergic | 49.5 | β2-selective |
| β2-adrenergic | 0.7 | ||
| β3-adrenergic | 611 | ||
| Atenolol | β1-adrenergic | - | β1-selective |
| β2-adrenergic | - | ||
| Prazosin | α1-adrenergic | - | α1-selective |
| α2-adrenergic | - | ||
| Yohimbine | α1-adrenergic | - | α2-selective |
| α2-adrenergic | - | ||
| Propranolol | β1-adrenergic | - | Non-selective β |
| β2-adrenergic | - |
Note: Specific Ki values for Atenolol, Prazosin, Yohimbine, and Propranolol are not provided in a single comprehensive source in the search results but are well-established in pharmacological literature as selective antagonists for their respective primary targets.
Experimental Protocols
To determine the binding affinity and functional potency of a compound like this compound, standardized experimental protocols are employed. Below are detailed methodologies for two key assays.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay directly measures the ability of a compound to displace a radiolabeled ligand from a receptor, allowing for the determination of the inhibitor constant (Ki).
1. Membrane Preparation:
-
Cells or tissues expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a high-affinity radioligand (e.g., [3H]-CGP 12177 for β-adrenergic receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Accumulation Assay for Functional Potency (IC50/EC50)
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP) following receptor activation.
1. Cell Culture and Treatment:
-
Cells stably expressing the adrenergic receptor subtype of interest are cultured in appropriate media.
-
For antagonist testing, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
The cells are then stimulated with a known agonist for that receptor (e.g., isoproterenol for β-adrenergic receptors) to induce cAMP production.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
2. Cell Lysis and cAMP Measurement:
-
After the stimulation period, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or commercially available kits based on fluorescence resonance energy transfer (FRET) or other detection technologies.
3. Data Analysis:
-
For antagonists, a concentration-response curve is generated by plotting the percentage of inhibition of the agonist-induced cAMP production against the log concentration of the antagonist.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the maximal agonist response) is determined from this curve.
-
For agonists, a concentration-response curve is generated by plotting the amount of cAMP produced against the log concentration of the agonist to determine the EC50 value (the concentration of the agonist that produces 50% of its own maximal effect).
Visualizing Signaling and Experimental Processes
To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Canonical β2-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
A Researcher's Guide to Comparing Butaxamine Efficacy in Vitro
Butaxamine is primarily utilized in experimental settings to selectively block β2-adrenergic receptors, thereby allowing researchers to elucidate the role of this specific receptor subtype in various signaling pathways.[1] Its utility in research, particularly in fields like bone metabolism, highlights the need for standardized methods to compare its effects in different cellular contexts.[2]
Understanding this compound's Mechanism of Action
This compound functions by competitively inhibiting the binding of endogenous and exogenous agonists to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor typically leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[3] By blocking this interaction, this compound is expected to attenuate the downstream signaling cascades initiated by β2-adrenergic receptor activation.
Quantitative Assessment of this compound Efficacy
Due to the lack of publicly available IC50 or EC50 values for this compound across a panel of cell lines, researchers will need to perform their own quantitative analyses. The following table is a template that can be populated with experimentally determined values.
| Cell Line | Tissue of Origin | β2-Adrenergic Receptor Expression Level | Assay Type | This compound IC50/EC50 (nM) | Reference/Internal Data |
| Example: MC3T3-E1 | Mouse Calvaria (Pre-osteoblast) | Endogenous | cAMP Accumulation Assay | [Insert experimental value] | [Cite relevant study or internal experiment number] |
| Example: A549 | Human Lung Carcinoma | Endogenous | cAMP Accumulation Assay | [Insert experimental value] | [Cite relevant study or internal experiment number] |
| Example: HEK293-β2AR | Human Embryonic Kidney (Overexpressing) | High (Transfected) | ERK1/2 Phosphorylation Assay | [Insert experimental value] | [Cite relevant study or internal experiment number] |
Experimental Protocols
To facilitate the comparative analysis of this compound efficacy, detailed protocols for key functional assays are provided below.
Protocol 1: cAMP Accumulation Assay
This assay is a direct measure of the functional consequence of β2-adrenergic receptor activation and its inhibition by this compound.
1. Cell Preparation:
- Seed cells expressing the β2-adrenergic receptor (e.g., CHO-K1, HEK293, or a cell line of interest) into a 96-well plate at a density of 5,000-20,000 cells per well.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
- Perform a serial dilution to create a range of concentrations for the dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
- Prepare a solution of a known β2-adrenergic receptor agonist (e.g., Isoproterenol) at a concentration that elicits a sub-maximal response (EC80).
3. Assay Procedure:
- Aspirate the culture medium from the wells.
- Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15 minutes to prevent cAMP degradation.
- Add 25 µL of the serially diluted this compound or vehicle control to the respective wells and incubate for 15-30 minutes.
- Add 25 µL of the β2-adrenergic receptor agonist to all wells (except for the negative control) and incubate for 30 minutes at 37°C.
4. Lysis and Detection:
- Lyse the cells according to the manufacturer's instructions of a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).
- Perform the detection step to measure the amount of cAMP produced.
5. Data Analysis:
- Plot the measured cAMP concentration against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound.
Protocol 2: ERK1/2 Phosphorylation Assay
Activation of the β2-adrenergic receptor can also lead to the phosphorylation of downstream kinases such as ERK1/2. This assay provides an alternative readout for receptor activation and its inhibition.
1. Cell Preparation:
- Seed cells in a 96-well plate as described in the cAMP accumulation assay protocol.
- Starve the cells in a serum-free medium for 4-6 hours prior to the assay to reduce basal ERK1/2 phosphorylation.
2. Compound Treatment:
- Treat the cells with serial dilutions of this compound for 30 minutes.
- Stimulate the cells with a β2-adrenergic receptor agonist (e.g., Isoproterenol) at its EC80 concentration for 5-10 minutes.
3. Cell Lysis and Detection:
- Aspirate the medium and lyse the cells in a buffer compatible with Western blotting or a cell-based ELISA for phosphorylated ERK1/2 (p-ERK1/2).
- Determine the levels of p-ERK1/2 and total ERK1/2 using a suitable detection method (e.g., Western blot, In-Cell Western, or ELISA).
4. Data Analysis:
- Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each well.
- Plot the normalized p-ERK1/2 signal against the logarithm of the this compound concentration.
- Calculate the IC50 value from the resulting dose-response curve.
Visualizing the Signaling Pathway
The following diagram illustrates the canonical β2-adrenergic receptor signaling pathway and the point of intervention for this compound.
Caption: this compound blocks agonist binding to the β2-adrenergic receptor.
Experimental Workflow for Comparing this compound Efficacy
The logical flow for a comparative study is depicted below.
Caption: Workflow for comparing this compound efficacy across cell lines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β2-adrenergic receptor antagonist butoxamine partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Butaxamine's Mechanism of Action in Novel Model Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Butaxamine, a selective β2-adrenergic receptor antagonist, in two promising model systems: the embryonic zebrafish and in vitro cardiomyocyte hypertrophy. By comparing this compound's performance with a highly selective β2-antagonist (ICI 118,551) and a non-selective β-blocker (Propranolol), this document outlines a clear path for confirming its specific activity and exploring its potential therapeutic applications.
Established Mechanism of Action and Comparative Pharmacology
This compound is recognized as a selective antagonist of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor that, upon activation by catecholamines like epinephrine and norepinephrine, primarily signals through the Gs protein pathway to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in various physiological processes, including smooth muscle relaxation, metabolic regulation, and cardiac function.
To objectively compare this compound's potency and selectivity, we present the pA2 values, a measure of antagonist potency, for this compound and our selected comparators. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
| Antagonist | Target(s) | pA2 Value (β2-AR) | pA2 Value (β1-AR) | Selectivity (β2/β1) | Reference |
| This compound | β2-Adrenergic Receptor | 7.23 | ~5.5 | ~50-fold | [1] |
| ICI 118,551 | β2-Adrenergic Receptor | 9.26 | 7.17 | ~123-fold | [2] |
| Propranolol | β1 and β2-Adrenergic Receptors | 8.64 | 8.30 | ~2.2-fold | [2] |
Validating this compound in a Zebrafish Model
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cardiovascular research due to its genetic tractability, optical transparency during embryonic development, and conserved cardiac physiology with mammals. The zebrafish heart expresses orthologs of human β-adrenergic receptors, making it a suitable system to study the effects of β-blockers on cardiac function.
Experimental Objective
To validate that this compound selectively antagonizes β2-adrenergic receptor-mediated effects on heart rate in zebrafish larvae.
Experimental Workflow
References
- 1. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Butaxamine and Carvedilol
A Comparative Analysis of Butaxamine and Carvedilol: A Guide for Researchers
This guide provides a detailed comparative analysis of this compound and Carvedilol, intended for researchers, scientists, and professionals in drug development. The focus is on their distinct pharmacological profiles, supported by experimental data, to elucidate their respective applications in research and clinical settings.
Introduction
This compound is a selective antagonist of the β2-adrenergic receptor, primarily utilized as a research tool to investigate the physiological and pathological roles of β2-adrenergic signaling.[1][2][3][4] It has no established clinical applications.[1] In contrast, Carvedilol is a non-selective β-adrenergic receptor antagonist with additional α1-adrenergic receptor blocking properties. This dual action makes it a widely prescribed medication for the management of hypertension and chronic heart failure.
Pharmacodynamic Properties
The primary difference between this compound and Carvedilol lies in their receptor selectivity and mechanism of action.
This compound acts as a competitive antagonist at β2-adrenergic receptors. Its selectivity allows for the specific blockade of responses mediated by this receptor subtype, such as smooth muscle relaxation in the vasculature and bronchi.
Carvedilol is a racemic mixture where the S(-) enantiomer is responsible for both non-selective β-adrenoceptor and α1-adrenoceptor blockade, while the R(+) enantiomer primarily blocks α1-adrenoceptors. Its blockade of β1 and β2 receptors leads to a reduction in heart rate and contractility, while the α1-blockade results in vasodilation and a decrease in peripheral vascular resistance.
A summary of their receptor interactions is presented in the table below.
| Feature | This compound | Carvedilol |
| Primary Target | β2-Adrenergic Receptor | β1, β2, and α1-Adrenergic Receptors |
| Mechanism | Selective Antagonist | Non-selective Antagonist |
| Receptor Affinity (Ki in nM) | β2: Selective (Specific values vary across studies) | β1: ~0.32 nM, β2: ~0.13-0.40 nM, α1: ~3.4 nM |
| Physiological Effect | Blocks β2-mediated effects (e.g., vasodilation, bronchodilation) | Reduces heart rate, blood pressure, and cardiac workload |
Signaling Pathways
Both this compound and Carvedilol exert their effects by modulating G-protein coupled receptor (GPCR) signaling pathways. β-adrenergic receptors are classically coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). However, the β2-adrenergic receptor can also couple to the inhibitory G-protein (Gi), adding complexity to its signaling.
By blocking the β2-receptor, this compound prevents the downstream signaling cascade initiated by agonists like epinephrine. Carvedilol, being non-selective, blocks these pathways at both β1 and β2 receptors.
Pharmacokinetic Profiles
The pharmacokinetic properties of Carvedilol are well-documented due to its clinical use. Data for this compound is less extensive as it is a research compound.
| Parameter | This compound | Carvedilol |
| Absorption | Orally active in animal models | Rapidly absorbed |
| Bioavailability | Data not widely available | ~25-35% due to extensive first-pass metabolism |
| Time to Peak (Tmax) | Data not widely available | 1-2 hours |
| Metabolism | Not extensively metabolized by dealkylation | Hepatic, primarily by CYP2D6 and CYP2C9 |
| Elimination Half-life | Data not widely available | 7-10 hours |
| Excretion | Data not widely available | Primarily in bile and feces; <2% unchanged in urine |
| Protein Binding | Data not widely available | >98%, primarily to albumin |
Clinical and Experimental Applications
This compound is exclusively used in experimental settings to:
-
Characterize β2-adrenergic receptors.
-
Differentiate between β1 and β2-mediated physiological effects.
-
Investigate the role of β2-receptors in various disease models, such as osteoporosis in spontaneously hypertensive rats.
Carvedilol is a clinically approved medication for:
-
Hypertension: It effectively lowers blood pressure through its combined β- and α1-blocking actions.
-
Chronic Heart Failure: Multiple large-scale clinical trials, such as the US Carvedilol Heart Failure Study and COPERNICUS, have demonstrated that Carvedilol reduces mortality and hospitalization in patients with chronic heart failure.
-
Left Ventricular Dysfunction Post-Myocardial Infarction: It is used to improve outcomes in clinically stable patients after a heart attack.
Comparative studies have also been conducted between Carvedilol and other beta-blockers like metoprolol and bisoprolol, with some evidence suggesting Carvedilol might offer a mortality benefit in certain heart failure populations.
Experimental Protocols
Below are generalized methodologies for experiments commonly used to characterize compounds like this compound and Carvedilol.
Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and Carvedilol for β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β1 or β2-adrenergic receptor.
-
Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) containing MgCl2.
-
Radioligand: Use a high-affinity radiolabeled antagonist (e.g., [³H]dihydroalprenolol).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or Carvedilol).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay for Antagonist Potency (cAMP Accumulation)
This assay measures the ability of an antagonist to block agonist-induced cellular responses.
Objective: To determine the potency of this compound and Carvedilol in inhibiting agonist-stimulated cAMP production.
Methodology:
-
Cell Culture: Culture cells expressing the β-adrenergic receptor of interest.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the antagonist (this compound or Carvedilol) for a defined period.
-
Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., Isoproterenol) to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. The resulting inhibition curve is used to determine the IC50 of the antagonist. This can be used to calculate the antagonist's potency (pA2 value) using the Schild analysis.
Conclusion
This compound and Carvedilol are both antagonists of the β-adrenergic system, but their pharmacological profiles and applications are vastly different. This compound's high selectivity for the β2-receptor makes it an invaluable tool for preclinical research, enabling the specific interrogation of β2-adrenergic pathways. In contrast, Carvedilol's broad-spectrum antagonism of β1, β2, and α1 receptors provides a multifaceted mechanism of action that translates into significant therapeutic benefits for cardiovascular diseases like hypertension and heart failure. This comparative guide underscores the importance of receptor selectivity in determining the pharmacological utility of a compound, distinguishing a research-grade tool from a life-saving therapeutic agent.
References
Butaxamine as a Negative Control in Adrenergic Signaling Research: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of drug-receptor interactions is paramount. In the study of adrenergic signaling, selective antagonists are indispensable tools for dissecting the roles of different receptor subtypes. This guide provides a comprehensive comparison of butaxamine, a selective β2-adrenergic receptor antagonist, with other common alternatives used as negative controls in adrenergic signaling research. We present supporting experimental data, detailed protocols, and visual aids to facilitate informed decisions in experimental design.
Introduction to this compound
This compound is a selective antagonist of the β2-adrenergic receptor, meaning it preferentially binds to and blocks the activity of this receptor subtype over others, such as β1 and α-adrenergic receptors.[1][2][3] This selectivity makes it a valuable tool in research to isolate and study the physiological and pathological processes mediated by β2-adrenergic signaling.[4] Unlike non-selective beta-blockers such as propranolol, this compound allows researchers to investigate β2-receptor-specific pathways without confounding effects from the blockade of other adrenergic receptors.[3] It is primarily used in experimental and laboratory settings, with no current clinical applications.
Comparative Analysis of Adrenergic Antagonists
The utility of an antagonist as a negative control is determined by its selectivity and potency for the target receptor. The following table summarizes the binding affinities (Ki or pA2 values) of this compound and two other commonly used beta-blockers, ICI 118,551 (a highly selective β2-antagonist) and propranolol (a non-selective β-antagonist), for β1 and β2-adrenergic receptors. Lower Ki values and higher pA2 values indicate greater binding affinity.
| Antagonist | Receptor Subtype | Binding Affinity (Ki in nM) | Binding Affinity (pA2) | Selectivity (β2 vs. β1) |
| This compound | β2-Adrenergic | - | 6.85 - 7.23 | ~17-fold |
| β1-Adrenergic | - | ~5.6 | ||
| ICI 118,551 | β2-Adrenergic | 1.2 | - | ~100-fold |
| β1-Adrenergic | 120 | - | ||
| β3-Adrenergic | 257 | - | ||
| Propranolol | β2-Adrenergic | ~1-5 | ~8.6 | Non-selective |
| β1-Adrenergic | ~1-5 | ~8.3-8.9 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency. Ki is the inhibition constant, representing the concentration of an antagonist required to occupy 50% of the receptors. Data is compiled from multiple sources.
Adrenergic Signaling Pathway
Adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the catecholamines epinephrine and norepinephrine. The β-adrenergic receptors primarily couple to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a cellular response. The diagram below illustrates this signaling cascade.
Caption: Simplified β-adrenergic signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a generalized protocol for using this compound as a negative control to confirm β2-adrenergic receptor-mediated effects in cell culture. This protocol should be optimized for specific cell types and experimental conditions.
Objective: To determine if the observed cellular response to a β-adrenergic agonist is mediated by the β2-adrenergic receptor.
Materials:
-
Cells expressing β-adrenergic receptors
-
Appropriate cell culture medium and supplements
-
β-adrenergic agonist (e.g., isoproterenol, salbutamol)
-
This compound hydrochloride (soluble in water or DMSO)
-
Control vehicle (e.g., sterile water, DMSO)
-
Assay-specific reagents for measuring the cellular response (e.g., cAMP assay kit, reagents for Western blotting)
Experimental Workflow:
Caption: General experimental workflow for using this compound as a negative control.
Procedure:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Pre-incubation with this compound:
-
Prepare a stock solution of this compound hydrochloride in the appropriate solvent.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (a typical starting concentration range is 1-10 µM).
-
Also prepare a vehicle control (medium with the same concentration of solvent used for this compound).
-
Remove the old medium from the cells and add the medium containing either this compound or the vehicle control.
-
Incubate the cells for 30-60 minutes at 37°C to allow this compound to bind to the β2-adrenergic receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of the β-adrenergic agonist at the desired concentration in cell culture medium.
-
Add the agonist solution to the wells pre-incubated with either this compound or vehicle.
-
Include a control group of cells that are not treated with the agonist.
-
-
Incubation: Incubate the cells for a time period appropriate for the specific cellular response being measured.
-
Measurement of Cellular Response: Lyse the cells and measure the endpoint of interest (e.g., intracellular cAMP concentration, phosphorylation of a target protein, gene expression).
-
Data Analysis: Compare the magnitude of the agonist-induced response in the presence and absence of this compound. A significant reduction in the agonist's effect in the this compound-treated group indicates that the response is mediated by the β2-adrenergic receptor.
Conclusion
This compound serves as a valuable and selective tool for researchers investigating β2-adrenergic signaling. Its preferential blockade of the β2-receptor allows for the clear delineation of this pathway's contribution to various physiological and pathological processes. When compared to non-selective antagonists like propranolol, this compound offers greater specificity. For even higher selectivity, ICI 118,551 may be considered. The choice of a negative control should always be guided by the specific experimental question and the expression profile of adrenergic receptors in the system under study. By providing quantitative data, a detailed experimental protocol, and clear visual diagrams, this guide aims to equip researchers with the necessary information to effectively utilize this compound as a negative control in their adrenergic signaling research.
References
Safety Operating Guide
Proper Disposal of Butaxamine: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of butaxamine, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound, a selective β2 adrenergic receptor antagonist, requires careful handling throughout its lifecycle, including its final disposal.
Chemical and Physical Properties of this compound
A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. Key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₂₅NO₃[1][2][3] |
| Molar Mass | 267.36 g/mol [1][4] |
| Appearance | Solid |
| Storage Temperature | 4°C (sealed storage, away from moisture) |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
Step-by-Step this compound Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, from initial generation to final removal by environmental health and safety (EHS) personnel.
1. Waste Identification and Segregation:
-
Labeling: Immediately label any container holding this compound waste with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.
-
Segregation: this compound waste must be segregated from incompatible materials. Specifically, do not mix this compound waste with strong acids, strong alkalis, or strong oxidizing or reducing agents to prevent hazardous reactions. Store this compound waste in a designated satellite accumulation area near the point of generation.
2. Container Management:
-
Appropriate Containers: Use a leak-proof, screw-top container that is chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Container Filling: Do not overfill waste containers. Leave at least 5-20% of the container volume as empty space to allow for thermal expansion.
-
Container Condition: Ensure the container is in good condition, with no leaks or cracks, and the exterior is clean and free of contamination. The container must be kept closed except when adding waste.
3. Handling Spills and Contaminated Materials:
-
Personal Protective Equipment (PPE): When handling this compound waste or cleaning up spills, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Spill Cleanup: For small spills, absorb the this compound solution with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.
-
Contaminated Debris: All contaminated materials, including absorbent materials, gloves, and wipes, must be collected and disposed of as hazardous waste in the same manner as the this compound waste itself.
4. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent, such as alcohol, to remove all chemical residues.
-
Rinsate Collection: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected and disposed of accordingly.
-
Final Disposal: Once triple-rinsed and air-dried, and with the label removed or defaced, the container may be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.
5. Arranging for Final Disposal:
-
Contact EHS: Do not dispose of this compound waste down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly labeled and packaged hazardous waste.
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS department, accurately listing all constituents and their concentrations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Butaxamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent pharmacological compounds like Butaxamine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling such substances.
This compound hydrochloride is classified as a hazardous substance, harmful if swallowed, and irritating to the eyes.[1] Due to its nature as a β2-selective beta blocker used in experimental settings, stringent adherence to safety protocols is necessary to prevent accidental exposure.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to minimize exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][3] | To protect against splashes of liquids and airborne particles that can cause eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or low-protein, powder-free latex). Double gloving is recommended. | To prevent skin contact. Contaminated gloves should be replaced immediately. While specific breakthrough times for this compound are not available, it is crucial to inspect gloves for any signs of degradation. |
| Body Protection | For quantities up to 500 grams, a laboratory coat is suitable. For quantities up to 1 kilogram, a disposable laboratory coat or coverall of low permeability is recommended. For larger quantities or manufacturing operations, a disposable coverall of low permeability and disposable shoe covers should be worn. In some cases, air-supplied full-body suits may be necessary. | To protect the skin and clothing from contamination. Coveralls should be buttoned at the collar and cuffs. |
| Respiratory Protection | A dust respirator or a NIOSH-approved respirator is recommended, especially when handling the powdered form or creating solutions. For significant quantities of dust, an approved positive flow mask or a powered air-purifying respirator (PAPR) may be necessary. | To minimize inhalation exposure to this compound dust. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to ensure the safety of all laboratory personnel.
1. Preparation:
-
Designated Area: All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure. For high-potency compounds, the use of a glove box should be considered.
-
Emergency Equipment: Ensure that an eye wash unit and an emergency shower are readily accessible.
-
PPE Donning: Before entering the handling area, correctly don all required PPE as specified in the table above.
2. Handling Procedures:
-
Weighing: Weigh solid this compound within a fume hood or a balance enclosure to control dust.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
General Practices: Avoid breathing dust and contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Keep containers securely sealed when not in use.
3. Post-Handling:
-
Decontamination: After handling, decontaminate all surfaces and equipment.
-
PPE Doffing: Carefully remove and dispose of PPE in the designated hazardous waste stream to avoid cross-contamination.
-
Hygiene: Always wash hands thoroughly with soap and water after handling.
4. Spill Response:
-
Minor Spills: For small spills, wear appropriate PPE, use dry clean-up procedures, and avoid generating dust. Vacuum or sweep up the material and place it in a sealed container for disposal. The area should then be washed down with a large amount of water.
-
Major Spills: In the event of a larger spill, evacuate the area and alert emergency responders. Control personal contact by wearing protective clothing. Prevent the spillage from entering drains or water courses.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous chemical waste.
Disposal Steps:
-
Segregation: Collect all this compound-contaminated waste in designated, clearly labeled, and sealed containers.
-
Container Management: Ensure waste containers are made of a compatible material, such as polyethylene or polypropylene, and are kept securely sealed.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
-
Empty Containers: Puncture empty containers to prevent reuse and dispose of them at an authorized landfill, following all applicable regulations.
Experimental Protocol: Evaluating Protective Glove Effectiveness
Objective: To determine the breakthrough time (BTT) and steady-state permeation rate (SSPR) of this compound through a candidate glove material (e.g., nitrile).
Methodology:
-
Test Cell Setup: A sample of the glove material is placed in a permeation test cell, creating a barrier between two chambers.
-
Challenge Chemical: The outer chamber is filled with a solution of this compound.
-
Collection Medium: The inner chamber contains a collection medium (gas or liquid) that is continuously monitored.
-
Analysis: The collection medium is analyzed over time for the presence of this compound using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Breakthrough Time: The BTT is the time from the initial contact of the chemical with the glove material to the point at which the chemical is first detected in the collection medium.
-
Permeation Rate: The SSPR is the rate at which the chemical moves through the glove material once a steady state of permeation has been reached.
By adhering to these comprehensive safety and handling protocols, research institutions can ensure the well-being of their personnel while advancing scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
